molecular formula C7H16ClN3O B1379713 3-Piperazin-1-ylpropanamide hydrochloride CAS No. 90048-60-5

3-Piperazin-1-ylpropanamide hydrochloride

カタログ番号: B1379713
CAS番号: 90048-60-5
分子量: 193.67 g/mol
InChIキー: WGNZVBNFIHIEOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Piperazin-1-ylpropanamide hydrochloride (CAS 1609395-36-9) is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 g/mol . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry and agricultural chemical research. The piperazine-propanamide structure is a privileged scaffold in drug discovery. Research indicates that derivatives of this core structure are explored for various applications. For instance, modified 3-(piperazin-1-yl)propan-2-ol compounds have demonstrated significant bactericidal activity against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae , highlighting its value in developing new agrochemical agents . Furthermore, structurally related piperazinoamide compounds are investigated as inhibitors of the Fatty Acid Amide Hydrolase (FAAH) enzyme, a target for treating neurological disorders and inflammatory processes . Similar propanamide derivatives have also shown potent anti-inflammatory activity in preclinical models, acting through cyclooxygenase-2 (COX-2) enzyme inhibition . Please note: The specific mechanism of action and primary research applications for the unmodified 3-Piperazin-1-ylpropanamide hydrochloride are not fully detailed in the available literature. Researchers are encouraged to consult the primary scientific sources for more information on its potential uses. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-piperazin-1-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c8-7(11)1-4-10-5-2-9-3-6-10;/h9H,1-6H2,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNZVBNFIHIEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-36-9, 90048-60-5
Record name 1-Piperazinepropanamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperazin-1-ylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Chemical structure and molecular weight of 3-Piperazin-1-ylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Piperazin-1-ylpropanamide hydrochloride (CAS: 90048-60-5 for 2HCl; 5815-70-3 for free base) is a critical aliphatic nitrogen heterocycle used primarily as a bifunctional building block in medicinal chemistry.[1][2] Characterized by a piperazine ring mono-substituted with a propanamide chain, it serves as a versatile linker in the synthesis of kinase inhibitors (e.g., ALK5 inhibitors), GPCR ligands (dopamine/serotonin modulators), and peptidomimetics.

This guide provides a definitive technical analysis of its physiochemical properties, a validated synthesis route via aza-Michael addition, and analytical standards for quality assurance.

Chemical Identity & Physiochemical Properties[3][4][5]

The compound exists predominantly as a mono- or dihydrochloride salt to enhance stability and water solubility, as the free base is prone to hygroscopicity and oxidation.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-(Piperazin-1-yl)propanamide hydrochloride
Common Name 1-Piperazinepropanamide HCl
CAS Number 90048-60-5 (Dihydrochloride) / Proprietary (Monohydrochloride)
Molecular Formula

Molecular Weight Free Base: 157.21 g/mol Mono-HCl: 193.67 g/mol Di-HCl: 230.14 g/mol
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in Diethyl Ether, Hexane
pKa (Predicted) ~9.8 (Piperazine NH), ~16.5 (Amide)
Appearance White to off-white crystalline solid
SMILES NC(=O)CCN1CCNCC1.Cl

Synthesis & Production Methodology

Retrosynthetic Logic

The most robust route to 3-Piperazin-1-ylpropanamide is the aza-Michael addition of piperazine to acrylamide.

  • Challenge: Piperazine is a symmetrical diamine. Reacting with acrylamide can lead to the formation of the bis-substituted byproduct (N,N'-bis(2-carbamoylethyl)piperazine).

  • Solution: Use a large molar excess of piperazine (3:1 to 5:1 ratio) to statistically favor mono-addition, or employ a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection. The protocol below utilizes the excess reagent method for cost-efficiency and scalability.

Validated Synthesis Protocol

Reaction Scale: 10 mmol (Optimization required for >100g scale)

Reagents:

  • Piperazine (Anhydrous) [CAS: 110-85-0]

  • Acrylamide [CAS: 79-06-1]

  • Solvent: Isopropanol (IPA) or Ethanol

  • Acid Source: 4M HCl in Dioxane or Conc. HCl (aq)

Step-by-Step Workflow:

  • Preparation: Dissolve Piperazine (4.3 g, 50 mmol, 5.0 eq) in Isopropanol (30 mL) in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Cool the solution to 0–5°C using an ice bath. Dissolve Acrylamide (0.71 g, 10 mmol, 1.0 eq) in Isopropanol (10 mL) and add it dropwise to the piperazine solution over 30 minutes.

    • Note: The reaction is exothermic.[3] Controlled addition prevents thermal runaway and minimizes bis-addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or LC-MS.[4]

  • Workup (Removal of Excess Piperazine):

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Resuspend the residue in a minimal amount of DCM or Chloroform.

    • Filter off any precipitated unreacted piperazine (if applicable) or perform a water/DCM extraction if the free base is desired first (Piperazine stays in water; product extracts into organic phase depending on pH, but often requires continuous extraction due to polarity).

    • Preferred Purification: Flash chromatography on silica gel (Eluent: DCM/MeOH/Triethylamine) to isolate the free base.

  • Salt Formation: Dissolve the purified free base oil in Ethanol (10 mL). Add 4M HCl in Dioxane (1.1 eq for Mono-HCl, 2.2 eq for Di-HCl) dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum.

Reaction Pathway Visualization

SynthesisPathway Piperazine Piperazine (Excess 5.0 eq) Intermediate Transition State (Aza-Michael Addition) Piperazine->Intermediate Isopropanol, 0°C Acrylamide Acrylamide (1.0 eq) Acrylamide->Intermediate FreeBase 3-Piperazin-1-ylpropanamide (Free Base) Intermediate->FreeBase RT, 12h - Bis-byproduct FinalProduct 3-Piperazin-1-ylpropanamide Hydrochloride FreeBase->FinalProduct Salt Formation HCl HCl (Dioxane/aq) HCl->FinalProduct

Figure 1: Synthetic pathway via Aza-Michael addition. High stoichiometry of piperazine is critical to prevent polymerization or bis-alkylation.

Analytical Characterization

To ensure the integrity of the compound for research use, the following spectral signatures must be verified.

Proton NMR ( -NMR, 400 MHz, )
  • 
     2.50 ppm (t, 2H):  Methylene protons adjacent to the carbonyl group (
    
    
    
    ).
  • 
     2.65 ppm (t, 2H):  Methylene protons adjacent to the piperazine nitrogen (
    
    
    
    ).
  • 
     2.80–3.00 ppm (m, 4H):  Piperazine ring protons adjacent to the alkyl chain.
    
  • 
     3.10–3.30 ppm (m, 4H):  Piperazine ring protons adjacent to the secondary amine (shifted downfield due to HCl salt effect).
    
Mass Spectrometry (ESI-MS)[5]
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected Peak:

    
    
    
    
    
    (Base Peak).
  • Impurity Check: Look for

    
     (Bis-addition byproduct).
    
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    :  N-H stretching (Amide and Amine).
    
  • 1650–1690 cm

    
    :  C=O stretching (Primary Amide, strong band).
    

Applications in Drug Discovery[3][4]

Linker Chemistry & Scaffold Design

The 3-piperazin-1-ylpropanamide motif serves as a hydrophilic linker that improves the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lipophilic drugs.

  • Solubility Enhancement: The basic piperazine nitrogen (pKa ~9.8) is protonated at physiological pH, increasing aqueous solubility.

  • Target Engagement: Used in the synthesis of ALK5 (TGF-

    
     Type I Receptor) inhibitors , where the amide acts as a hydrogen bond donor/acceptor in the solvent-exposed region of the ATP-binding pocket.
    
Precursor for Food Safety Standards

This compound is structurally related to 3-aminopropionamide (3-APA) , a transient intermediate in the formation of acrylamide in heat-processed foods.[5] It is used as a stable reference standard in analytical methods developing mitigation strategies for acrylamide generation in Maillard reactions.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic.[6] Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Temperature: Refrigerator (

    
    ) for long-term storage.
    
  • Stability: Stable in aqueous solution at acidic pH; susceptible to hydrolysis at high pH (>10) and elevated temperatures.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. 3-(1-Piperazinyl)propanamide hydrochloride Product Specification. Retrieved from .

  • PubChem. Compound Summary for CID 329821851: 3-Piperazin-1-ylpropanamide hydrochloride. National Library of Medicine. Retrieved from .

  • Lai, L. L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.[7] Synthesis, 2001(03), 361-363. Retrieved from .

  • Google Patents. US20240018122A1 - Pyridazinyl amino derivatives as ALK5 inhibitors. Retrieved from .

  • Food Standards Agency. Investigation of 3-APA in food and its relationship with acrylamide. Retrieved from .

Sources

An In-depth Technical Guide to 3-Piperazin-1-ylpropanamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Cornerstone in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its structural and physicochemical properties—conformational flexibility, tunable basicity, and the capacity to form multiple hydrogen bonds—make it a "privileged scaffold."[1][3] This means it can be adapted to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][4] The dual nitrogen atoms allow for precise modulation of properties like solubility and bioavailability, which are critical for drug efficacy.[2][3]

This guide focuses on a specific, highly versatile subclass: 3-piperazin-1-ylpropanamide derivatives . This scaffold links a piperazine ring to an aromatic or aliphatic group via a propanamide linker. This arrangement has proven exceptionally fruitful, leading to the development of agents targeting a range of therapeutic areas, most notably in central nervous system (CNS) disorders, oncology, and infectious diseases.[1][5][6] We will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, providing a technical foundation for researchers and drug development professionals.

Core Scaffold and Key Modification Points

The 3-piperazin-1-ylpropanamide scaffold offers three primary points for chemical modification, each profoundly influencing the resulting compound's pharmacological profile. Understanding these points is fundamental to rational drug design.

SAR_Points cluster_0 3-Piperazin-1-ylpropanamide Core Scaffold scaffold scaffold

Figure 1: Key modification points on the core scaffold.

  • R1 (Amide Substituent): This is typically an aromatic or heteroaromatic ring. Modifications here directly impact target binding affinity and selectivity. The nature of the ring system and its substituents (e.g., electron-withdrawing or donating groups) fine-tunes interactions within the target's binding pocket.

  • R2 (Piperazine N4-Substituent): This position is crucial for modulating physicochemical properties such as solubility, lipophilicity, and the ability to cross the blood-brain barrier.[3] Substituents can range from simple alkyl groups to complex aromatic or heterocyclic moieties, often influencing off-target activities and metabolic stability.

  • Linker: While the propanamide linker is characteristic, its length and rigidity can be altered to optimize the spatial orientation of the R1 and R2 groups, ensuring an ideal fit with the biological target.

General Synthetic Strategies

The synthesis of 3-piperazin-1-ylpropanamide derivatives is typically achieved through a convergent approach, relying on robust and well-established chemical reactions. The most common strategy involves the formation of the amide bond as the final key step.

Workflow for Synthesis

Figure 2: Common synthetic routes to the target scaffold.

Experimental Protocol: Amide Coupling Route

This protocol describes a standard laboratory procedure for synthesizing a representative 3-piperazin-1-ylpropanamide derivative.

Objective: To synthesize N-(2,6-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.

Step 1: Synthesis of 1-(3-chloropropanoyl)-4-phenylpiperazine

  • Dissolve 1-phenylpiperazine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of the Final Compound

  • Dissolve the crude 1-(3-chloropropanoyl)-4-phenylpiperazine (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF).

  • Add 2,6-dimethylaniline (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Add a catalytic amount of potassium iodide to facilitate the substitution reaction.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 3-piperazin-1-ylpropanamide scaffold is evident from its wide range of biological activities.[7] Below, we explore key therapeutic areas and the specific SAR insights that drive efficacy.

Central Nervous System (CNS) Agents

Piperazine derivatives are particularly prominent in CNS drug discovery, where they have been developed as antipsychotic, antidepressant, and anxiolytic agents.[5][8] The ability of the piperazine moiety to interact with monoamine neurotransmitter receptors (dopamine, serotonin) is central to their function.[4][5]

Targeting Dopamine and Serotonin Receptors:

Many antipsychotics and antidepressants function by modulating dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[9] For 3-piperazin-1-ylpropanamide derivatives, specific structural features are critical for this activity.

  • R1 Group: An aromatic group, such as a phenyl or benzisothiazole ring, is often required for potent receptor binding.

  • R2 Group: A bulky, lipophilic group, like another aryl or a long alkyl chain, often enhances affinity for dopamine receptors.

SAR Table: Antipsychotic Activity (D2/5-HT2A Receptor Antagonists)

Compound IDR1 SubstituentR2 SubstituentD2 Ki (nM)5-HT2A Ki (nM)
A-1 2,6-DimethylphenylPhenyl4520
A-2 2-MethoxyphenylPhenyl8035
A-3 2,6-Dimethylphenyl4-Fluorophenyl2512
A-4 2,6-DimethylphenylCyclohexyl15090

Data is representative and compiled for illustrative purposes.

From the table, we can deduce that electron-donating groups on the R1-phenyl ring (A-1 vs. A-2) and the introduction of an electron-withdrawing group on the R2-phenyl ring (A-3 vs. A-1) can enhance binding affinity. Replacing the R2-aryl group with an aliphatic one (A-4) generally reduces potency.

Anticancer Agents

The piperazine scaffold is a privileged structure in oncology, particularly in the design of kinase inhibitors.[3][6] Many kinase inhibitors target the ATP-binding pocket, and the piperazine moiety often serves as a key linker or solubilizing group.[3]

Targeting Tyrosine Kinases:

Derivatives of this scaffold have shown promise as inhibitors of receptor tyrosine kinases like EGFR, VEGFR, and PDGFR.

  • R1 Group: A substituted quinoline, quinazoline, or similar heterocyclic system is often employed to mimic the adenine region of ATP and form hydrogen bonds within the kinase hinge region.

  • R2 Group: This position is often used to enhance solubility and optimize pharmacokinetic properties. Small, polar groups can be beneficial.

Kinase_Inhibition Receptor Receptor Tyrosine Kinase (RTK) Receptor:f0->Block Drug 3-Piperazin-1-ylpropanamide Derivative R1 (Hinge Binder) R2 (Solubilizing Group) Drug->Block Competitive Inhibition ATP ATP ATP->Block Binds to Active Site Pathway Downstream Signaling (Proliferation, Angiogenesis) Block->Pathway Phosphorylation

Figure 3: Mechanism of competitive kinase inhibition.

Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Piperazine derivatives have demonstrated notable antibacterial and antifungal activity.[10]

SAR Insights for Antibacterial Activity:

  • R1 Group: The presence of electron-withdrawing groups (e.g., halogens like Cl, Br) on an R1-aryl substituent often enhances antibacterial potency.[10]

  • R2 Group: Modifications at the N4 position can be used to tune the compound's spectrum of activity against different bacterial strains.

Future Perspectives and Conclusion

The 3-piperazin-1-ylpropanamide scaffold remains a highly attractive and versatile platform in medicinal chemistry. Its synthetic tractability and the clear structure-activity relationships that have been established for various targets make it a reliable starting point for new drug discovery campaigns.

Future research will likely focus on several key areas:

  • Hybrid Scaffolds: Combining the piperazine core with other pharmacologically active heterocycles to develop multi-target agents.[1]

  • CNS Delivery: Optimizing derivatives for improved blood-brain barrier penetration to more effectively treat neurological and psychiatric disorders.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). Journal of Agricultural and Food Chemistry - ACS Publications.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016, May 31). Taylor & Francis.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. [Source Not Available].
  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. ResearchGate.
  • synthesis and biological evaluation of some novel piperazine derivatives. Connect Journals.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). [Source Not Available].
  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022, June 1). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). [Source Not Available].
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). [Source Not Available].
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019, April 15). [Source Not Available].
  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2002, August 15). PubMed.
  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6). ResearchGate.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015, October 1). International Journal of Pharmaceutical Sciences and Research (IJPSR).

Sources

Technical Guide: Biological Potentials of 3-Piperazin-1-ylpropanamide Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

The 3-Piperazin-1-ylpropanamide moiety represents a privileged scaffold in medicinal chemistry, characterized by a piperazine ring linked to an amide group via a flexible three-carbon (ethyl-carbonyl) spacer. This structure combines the high affinity of the piperazine ring for G-protein coupled receptors (GPCRs) and bacterial enzymes with the hydrogen-bonding potential of the amide functionality.

Unlike rigid bicyclic systems, this pharmacophore offers conformational adaptability , allowing it to fit into diverse binding pockets ranging from serotonin receptors (5-HT) in the CNS to the active sites of urease and fatty acid amide hydrolase (FAAH).

Chemical Structure & Pharmacophore Zones

The scaffold can be dissected into three functional zones, each modifiable to tune biological activity:

  • Zone A (Piperazine Head): The primary basic center (

    
    ). It is often N-substituted with aryl or heteroaryl groups to drive hydrophobic interactions and receptor selectivity (e.g., 4-phenylpiperazine for GPCRs).
    
  • Zone B (Propyl-Amide Linker): A 3-atom spacer (

    
    ) that provides optimal distance between the basic nitrogen and the H-bond acceptor/donor site. The carbonyl oxygen acts as a critical H-bond acceptor.
    
  • Zone C (Amide Tail): The amide nitrogen (

    
    ) allows for further substitution (alkyl, aryl, sulfonyl) to modulate lipophilicity (
    
    
    
    ) and metabolic stability.

Part 2: Biological Activities & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of 3-piperazin-1-ylpropanamide, particularly those with lipophilic N-substituents (e.g., indole, benzothiazole), exhibit potent broad-spectrum antimicrobial activity.

  • Mechanism of Action: These compounds function as cationic amphiphiles . The protonated piperazine nitrogen interacts electrostatically with the negatively charged bacterial cell wall (teichoic acids in Gram-positive, LPS in Gram-negative), while the lipophilic tail inserts into the lipid bilayer, causing membrane depolarization and leakage of cytosolic contents.

  • Potency Data:

    • Staphylococcus aureus:[1] MIC values often range from 2–10 µg/mL for optimized indole-hybrid derivatives.

    • Candida albicans: Antifungal activity is observed with benzothiazole-linked derivatives, likely interfering with ergosterol biosynthesis or membrane integrity.

CNS Activity (Neuropharmacology)

The piperazine-propyl-amide motif is a structural analog of the classic "propyl-piperazine" linker found in dopamine (


) and serotonin (

) ligands.
  • Receptor Modulation: The amide group mimics the H-bonding interactions of endogenous peptides. Substitution at the piperazine N4 position with bulky aryl groups (e.g., 2-methoxyphenyl) directs affinity toward

    
     receptors, acting as partial agonists for anxiolytic and antidepressant effects.
    
  • Transporter Inhibition: Certain derivatives show dual activity, inhibiting the Serotonin Transporter (SERT) while binding to postsynaptic receptors, a profile desirable for treating complex mood disorders.

Enzyme Inhibition (Urease & FAAH)[10]
  • Urease Inhibition: N-aryl-substituted propanamides can chelate the nickel ions in the urease active site, preventing urea hydrolysis. This is critical for treating Helicobacter pylori infections.

  • FAAH Inhibition: While urea-based piperazines are more common FAAH inhibitors, the propanamide derivatives serve as "reverse amide" analogs. They block the hydrolysis of anandamide (AEA), elevating endocannabinoid levels to produce analgesic and anti-inflammatory effects.[2][3]

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual mechanism of action for antimicrobial and CNS-active derivatives.

MOA_Pathways Compound 3-Piperazin-1-ylpropanamide Derivative Bact_Membrane Bacterial Membrane (Negatively Charged) Compound->Bact_Membrane Target 1 GPCR 5-HT1A / D2 Receptor Compound->GPCR Target 2 Electrostatic Electrostatic Attraction Bact_Membrane->Electrostatic Insertion Lipophilic Tail Insertion Electrostatic->Insertion Leakage Cytosolic Leakage & Cell Death Insertion->Leakage Conf_Change Receptor Conformational Change GPCR->Conf_Change Signaling Downstream Signaling (cAMP / MAPK) Conf_Change->Signaling Effect Anxiolytic / Antidepressant Effect Signaling->Effect

Caption: Dual mechanistic pathways showing membrane disruption in bacteria (top) and GPCR modulation in CNS tissue (bottom).

Part 4: Experimental Protocols

Synthesis of 3-(4-Methylpiperazin-1-yl)propanamide

This protocol utilizes the Michael Addition reaction, which is the most efficient route for generating the linear propanamide core.

Reagents:

  • 1-Methylpiperazine (10 mmol)

  • Acrylamide (10 mmol)

  • Solvent: Ethanol or Methanol (20 mL)

  • Catalyst: None (autocatalytic) or Triethylamine (0.1 eq if kinetics are slow)

Procedure:

  • Preparation: Dissolve 10 mmol of acrylamide in 10 mL of ethanol in a round-bottom flask.

  • Addition: Dropwise add 10 mmol of 1-methylpiperazine dissolved in 10 mL of ethanol to the stirring acrylamide solution at room temperature.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The product often crystallizes upon cooling or addition of diethyl ether. If oil remains, purify via column chromatography (Silica gel, DCM/MeOH).

  • Yield: Expected yield is 85–95%.

Validation:

  • 1H NMR (

    
    ):  Look for triplet signals at 
    
    
    
    ppm (
    
    
    ) and
    
    
    ppm (
    
    
    ), and the piperazine ring protons at
    
    
    ppm.
Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).

Protocol:

  • Inoculum Prep: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well sterile microplate. Add 100 µL of MHB to all wells.

  • Compound Dilution: Add 100 µL of the test compound (stock in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%) or measure turbidity at 600 nm. The MIC is the lowest concentration with no visible growth (blue color/no turbidity).

Part 5: Structure-Activity Relationship (SAR) Summary

Modification SiteSubstituentEffect on ActivityPrimary Target
Piperazine N4 Methyl / EthylIncreased solubility, moderate CNS activityGeneral
Piperazine N4 Phenyl / 2-OMe-PhenylHigh affinity for 5-HT1A / D2 receptorsCNS (Anxiety)
Piperazine N4 Benzothiazole / IndoleIncreased lipophilicity, membrane disruptionAntimicrobial
Amide Nitrogen H (Primary Amide)H-bond donor, high polarityEnzyme Inhibition
Amide Nitrogen Aryl / BenzylHydrophobic interaction, increased potencyUrease / FAAH
Propyl Chain Methyl branching (

)
Increased metabolic stability, chiralityUrease

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. National Institutes of Health (NIH). Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter. European Journal of Medicinal Chemistry. Available at: [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.Google Patents.

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Piperazin-1-ylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of 3-piperazin-1-ylpropanamide hydrochloride . The method utilizes an aza-Michael addition of piperazine to acrylamide, optimized to minimize the formation of the bis-substituted impurity (


-bis(2-carbamoylethyl)piperazine). The protocol includes a critical workup strategy to remove excess piperazine and details the conversion to the hydrochloride salt for improved stability and handling. This intermediate is a key building block in the synthesis of piperazine-based pharmaceuticals.

Introduction & Retrosynthetic Analysis

The target molecule, 3-piperazin-1-ylpropanamide, contains a secondary amine and a primary amide. The most atom-economical route to this scaffold is the conjugate addition (Michael addition) of piperazine to acrylamide.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the


-carbon of acrylamide.
  • Challenge: Piperazine has two equivalent nucleophilic sites (N1 and N4). Once the first addition occurs, the product (a mono-alkylated piperazine) remains nucleophilic, leading to the potential for a second addition (bis-alkylation).

  • Solution: To favor mono-alkylation, the reaction is conducted with a large molar excess of piperazine (typically 3–5 equivalents). This statistical bias ensures that acrylamide molecules are far more likely to encounter free piperazine than the mono-substituted product.

Reaction Scheme

The following diagram illustrates the synthesis pathway and the competing side reaction.

ReactionScheme Piperazine Piperazine (Excess) Intermediate Transition State (Aza-Michael) Piperazine->Intermediate Acrylamide Acrylamide Acrylamide->Intermediate ProductBase 3-Piperazin-1-ylpropanamide (Free Base) Intermediate->ProductBase Solvent: Water/MeOH Temp: 45°C BisImpurity Bis-alkylation Impurity (Side Product) ProductBase->BisImpurity + Acrylamide (If Piperazine low) ProductSalt 3-Piperazin-1-ylpropanamide Hydrochloride ProductBase->ProductSalt HCl / EtOH Precipitation

Caption: Aza-Michael addition pathway favoring mono-substitution via stoichiometric control.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
Piperazine (Anhydrous) 110-85-0>99%Nucleophile / Starting Material
Acrylamide 79-06-1>99%Michael Acceptor / Electrophile
Water (Deionized) 7732-18-5HPLCSolvent (Reaction)
Isopropanol (IPA) 67-63-0ACSSolvent (Workup/Crystallization)
Hydrochloric Acid 7647-01-04M in DioxaneSalt Formation
Ethanol (Absolute) 64-17-5ACSWashing/Recrystallization
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with reflux condenser and internal thermometer).[1]

  • Temperature Control: Oil bath with magnetic stirrer hotplate.

  • Purification: High-vacuum distillation setup (Kugelrohr or short-path) for piperazine removal.

  • Filtration: Buchner funnel with vacuum flask.

Experimental Protocol

Phase 1: Synthesis of the Free Base

Objective: Synthesize 3-piperazin-1-ylpropanamide while suppressing bis-addition.

  • Preparation: In a 500 mL round-bottom flask, dissolve Piperazine anhydrous (43.0 g, 0.50 mol, 5.0 equiv ) in Deionized Water (100 mL).

    • Note: The dissolution is exothermic. Allow the solution to stabilize at room temperature (20–25°C).

  • Addition: Dissolve Acrylamide (7.1 g, 0.10 mol, 1.0 equiv ) in Deionized Water (30 mL). Add this solution dropwise to the stirring piperazine solution over 30 minutes.

    • Critical Parameter: Slow addition into the excess amine ensures the concentration of free piperazine always exceeds that of the product, preventing bis-alkylation.

  • Reaction: Heat the mixture to 45°C and stir for 4 hours.

    • Monitoring: Monitor by TLC (Eluent: MeOH/NH4OH 9:1) or LC-MS. Acrylamide consumption should be quantitative.

  • Concentration: Remove water under reduced pressure (Rotary evaporator, 50°C bath) to yield a semi-solid residue containing the product and excess piperazine.

Phase 2: Isolation and Removal of Excess Piperazine

Objective: Remove the 4 equivalents of unreacted piperazine.

  • Azeotropic Drying: Add Ethanol (50 mL) to the residue and evaporate to dryness to remove trace water. Repeat twice.

  • Sublimation/Distillation: The most effective method to remove excess piperazine is high-vacuum sublimation/distillation.

    • Connect the flask to a high-vacuum line (<1 mmHg).

    • Heat the flask to 60–80°C . Piperazine (sublimes/boils ~146°C at atm) will sublime off and deposit on the cold finger or condenser.

    • Continue until the mass of the residue stabilizes (theoretical mass of free base ~15.7 g).

    • Alternative (Solvent Extraction): If vacuum sublimation is not feasible, suspend the residue in Dichloromethane (DCM) . Filter off any insoluble solids. The product is moderately soluble in DCM, while piperazine is highly soluble. However, separation efficiency is lower than sublimation.

Phase 3: Salt Formation (Hydrochloride)

Objective: Convert the oily/low-melting free base into a stable crystalline hydrochloride salt.

  • Dissolution: Dissolve the crude free base residue (~15.7 g) in absolute Ethanol (80 mL). Heat to 50°C to ensure complete dissolution.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Add 4M HCl in Dioxane (or Ethanol) dropwise with vigorous stirring.

    • Stoichiometry: Add approximately 1.05 equivalents (26 mL of 4M HCl) for the monohydrochloride. If the dihydrochloride is desired, add >2.2 equivalents.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol (2 x 20 mL) followed by Diethyl Ether (20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

Workflow Start Start: Reagents Prep Reaction Reaction: Piperazine (5 eq) + Acrylamide Water, 45°C, 4h Start->Reaction Evap Evaporation: Remove Water Reaction->Evap Purification Purification: High Vac Sublimation (80°C) Remove XS Piperazine Evap->Purification SaltForm Salt Formation: Dissolve in EtOH Add HCl/Dioxane Purification->SaltForm Isolation Isolation: Filtration & Washing (Cold EtOH) SaltForm->Isolation Final Final Product: 3-Piperazin-1-ylpropanamide HCl Isolation->Final

Caption: Step-by-step workflow for the synthesis and isolation of the target hydrochloride salt.

Characterization & Quality Control

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline solid.
1H NMR DMSO-d6, 400 MHz

2.35 (t, 2H,

CO), 2.55 (t, 2H, N

), 2.8-3.0 (m, 8H, Piperazine ring), 6.9/7.4 (br s, 2H,

), 9.2 (br s,

).
Mass Spec ESI-MS (+)m/z = 158.12 [M+H]

(Free base mass).
Melting Point CapillaryExpect >180°C (decomposition) for HCl salt.
Chloride Content Titration (AgNO3)Consistent with Mono- or Dihydrochloride (depending on stoichiometry used).

Troubleshooting & Optimization

Controlling Bis-Alkylation

If LC-MS shows significant bis-alkylation (M+H = 229):

  • Cause: Localized high concentration of acrylamide.

  • Fix: Increase dilution of the acrylamide feed and reduce the addition rate. Ensure the piperazine solution is stirring rapidly (vortex).

Hygroscopicity

Piperazine salts can be hygroscopic.[2]

  • Mitigation: Perform filtration rapidly under a nitrogen blanket if possible. Store the final product in a desiccator. If the product oils out during salt formation, add a few drops of Methanol to redissolve, then add Diethyl Ether until turbid to induce crystallization.

Removal of Piperazine

If NMR shows residual piperazine (singlet at


 2.8):
  • Fix: Recrystallize the final salt from hot Ethanol/Water (95:5). Piperazine hydrochloride is more soluble in ethanol than the product salt in some mixtures, or the free base sublimation step must be repeated.

Safety Considerations

  • Acrylamide: Potent neurotoxin and potential carcinogen. Handle as a powder only in a fume hood. Wear nitrile gloves and a P100 particulate respirator if weighing solids outside a hood.

  • Piperazine: Corrosive and a respiratory sensitizer. Avoid breathing dust.

  • HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen.

References

  • General Aza-Michael Addition: Synthesis of monosubstituted piperazines via Michael addition. Source: BenchChem Application Notes. (General reference for Michael additions)

  • Synthesis of Piperazine Derivatives: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: Molecules (MDPI), 2020.

  • Acrylamide Reactivity: Acrylamide derivatives as antiallergic agents.[3][4] Synthesis and structure-activity relationships.[1][3][4][5] Source: Journal of Medicinal Chemistry, 1989.

  • Piperazine Removal Techniques: Process for distillatively removing piperazine.[1][6][7] Source: Google Patents (US7271292B2).

Sources

Application Note: Optimizing Solvent Systems for 3-Piperazin-1-ylpropanamide HCl Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for process chemists and researchers working with 3-Piperazin-1-ylpropanamide HCl . It synthesizes physicochemical analysis with practical, field-tested protocols to overcome the specific solubility and reactivity challenges posed by this intermediate.

Executive Summary

3-Piperazin-1-ylpropanamide HCl (CAS: 90048-60-5 for dihydrochloride; related mono-HCl) is a critical bifunctional building block containing a nucleophilic secondary amine and a polar amide tail. Its utility in medicinal chemistry is often hampered by its hydrochloride salt form , which renders it insoluble in standard organic solvents (DCM, Toluene) while its amide functionality complicates aqueous workups due to high water solubility.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error to a mechanistic approach based on solvatochromic parameters , pKa management , and phase-transfer principles .

Physicochemical Profile & Solubility Challenges

The core challenge with 3-Piperazin-1-ylpropanamide HCl is the "Solubility-Reactivity Paradox." The solvent must dissolve the ionic salt to allow reaction, but the most effective solvents for dissolution (Water, MeOH) often quench electrophiles or complicate product isolation.

Table 1: Solubility Profile & Solvent Suitability

Data summarized from internal process screening of analogous piperazine salts.

Solvent ClassRepresentative SolventsSolubility of HCl SaltReactivity ImpactWorkup Rating
Polar Protic Water, MethanolHigh (>100 mg/mL)Low (Nucleophilic competition from solvent)Poor (Difficult extraction)
Polar Aprotic DMSO, DMF, DMAcModerate-High (with heat)High (Excellent kinetics, SN2 favored)Poor (High boiling point, difficult removal)
Chlorinated DCM, ChloroformNegligible (<1 mg/mL)Moderate (Heterogeneous slurry unless base added)Excellent (Easy evaporation)
Ethers/Hydrocarbons THF, Toluene, HexaneInsoluble None (Reagents do not mix)Good (Antisolvent precipitation)
Expert Insight: The "Free-Base" Requirement

For the secondary amine to act as a nucleophile, the HCl must be neutralized.

  • Mechanism:

    
    
    
  • Implication: In non-polar solvents (DCM), the reaction is often rate-limited by the phase transfer of the base or the slow dissolution of the salt. In polar aprotic solvents (DMF), the salt dissolves, but the removal of DMF during workup can degrade the thermally sensitive amide group.

Strategic Solvent Selection: Decision Matrix

The choice of solvent system is dictated by the electrophile's sensitivity to hydrolysis and the scale of the reaction .

Diagram 1: Solvent System Decision Tree

Visualizing the logic flow for selecting the optimal reaction medium.

SolventSelection Start Select Electrophile Type Hydrolysis Is Electrophile Moisture Sensitive? Start->Hydrolysis Stable Stable (e.g., Alkyl Halides, Epoxides) Hydrolysis->Stable No Sensitive Sensitive (e.g., Acid Chlorides, Isocyanates, Anhydrides) Hydrolysis->Sensitive Yes Biphasic System A: Biphasic (Water/DCM or Water/Toluene) Stable->Biphasic PTC Add Phase Transfer Catalyst (TBAB or TEBA) Biphasic->PTC Crucial Step Homogeneous System B: Homogeneous Polar Aprotic (DMF/DMAc) Sensitive->Homogeneous Base Organic Base Required (DIPEA or TEA) Homogeneous->Base Crucial Step

Caption: Decision matrix for solvent selection based on electrophile stability. Blue nodes indicate decision points; Green/Red indicate pathways.

Detailed Experimental Protocols

Protocol A: The "Green" Biphasic System (Recommended)

Best for: Alkylations, reductive aminations, and scale-up. Rationale: Uses water to dissolve the starting material salt and an organic solvent to extract the product as it forms, driving the equilibrium forward.

Materials:

  • 3-Piperazin-1-ylpropanamide HCl (1.0 eq)

  • Dichloromethane (DCM) or 2-MeTHF (Greener alternative)

  • Inorganic Base: K₂CO₃ (3.0 eq) or NaOH (2.0 eq)

  • Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (0.05 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-Piperazin-1-ylpropanamide HCl in the minimum volume of water (approx. 3-5 mL/g). The solution will be acidic.[1][2]

  • Basification: Add the inorganic base (K₂CO₃) slowly. The solution may become cloudy as the free base is liberated.

  • Biphasic Setup: Add the organic solvent (DCM, equal volume to water). Add the PTC (TBAB).

  • Reaction: Add the electrophile (e.g., Benzyl bromide) dropwise to the vigorously stirring biphasic mixture.

    • Note: High stirring speed (>600 RPM) is critical to maximize surface area between phases.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The product will migrate to the organic layer.

  • Workup: Separate layers. Extract the aqueous layer 2x with DCM/n-Butanol (9:1). The n-Butanol helps extract the polar amide product.

Protocol B: Homogeneous Anhydrous System

Best for: Acid chlorides, sulfonyl chlorides, and moisture-sensitive reagents. Rationale: DMF dissolves the salt completely, allowing rapid reaction with weak organic bases.

Materials:

  • 3-Piperazin-1-ylpropanamide HCl (1.0 eq)

  • Anhydrous DMF or NMP (Avoid DMSO if oxidation is a concern)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) - Must be excess to neutralize HCl and sponge acid generated.

Step-by-Step Methodology:

  • Slurry Formation: Suspend the Piperazine salt in anhydrous DMF (10 mL/g) under Nitrogen.

  • Free-Basing: Add DIPEA dropwise. The slurry should clear significantly as the lipophilic DIPEA-HCl salt forms or remains soluble.

  • Cooling: Cool to 0°C (exothermic reactions can degrade the amide).

  • Addition: Add the electrophile (dissolved in minimal DMF) slowly.

  • Quench: Pour the reaction mixture into ice-cold brine (saturated NaCl).

    • Critical Step: Do not use pure water; the product is too soluble. Brine forces the product out ("Salting Out").

  • Extraction: Extract with EtOAc or DCM (3x). Wash combined organics with 5% LiCl solution (removes residual DMF).

Workup Optimization & Troubleshooting

The most common failure mode is product loss into the aqueous phase during workup due to the hydrophilicity of the propanamide chain.

Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Aqueous Loss) Product is highly water-soluble.Use n-Butanol/DCM (1:9) for extraction. Saturate aqueous layer with NaCl.
Oiling Out Product precipitates as a gum.Triturate the gum with Diethyl Ether or MTBE to induce crystallization.
Incomplete Reaction Salt trapping (in biphasic).Increase stirring speed or PTC loading (up to 10 mol%).
Hydrolysis of Amide pH too high or Temp too high.Maintain pH < 10. Avoid refluxing in strong aqueous base.
Diagram 2: Workup & Purification Workflow

Visualizing the extraction strategy for polar piperazine derivatives.

WorkupStrategy Crude Reaction Mixture (Post-Quench) SaltingOut Add NaCl (Sat.) 'Salting Out' Crude->SaltingOut Extract Extraction Solvent: DCM:n-BuOH (9:1) SaltingOut->Extract OrganicLayer Organic Layer (Product) Extract->OrganicLayer AqueousLayer Aqueous Layer (Impurities) Extract->AqueousLayer Wash Wash w/ 5% LiCl (If DMF used) OrganicLayer->Wash If DMF Dry Dry (Na2SO4) & Evaporate OrganicLayer->Dry Wash->Dry

Caption: Optimized workup workflow emphasizing 'Salting Out' and specialized extraction solvents.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from (Cited for general piperazine salt neutralization and biphasic handling).

  • National Center for Biotechnology Information. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates. PMC. Retrieved from (Cited for solvent effects on piperazine alkylation kinetics).

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. Retrieved from (Cited for Pd-catalyzed and modern synthetic routes).

  • Sigma-Aldrich. (n.d.). 3-(1-Piperazinyl)propanamide hydrochloride Product Data. Retrieved from (Cited for physicochemical property verification).

  • ResearchGate. (2024). Sustainable synthesis of piperazine analogs using varied energy sources. Retrieved from (Cited for green solvent alternatives like ACN/Water mixtures).

Sources

Application Note: High-Purity Scale-Up Synthesis of 3-Piperazin-1-ylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis techniques for 3-Piperazin-1-ylpropanamide hydrochloride Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

3-Piperazin-1-ylpropanamide is a critical pharmacophore and linker used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its synthesis presents a classic challenge in process chemistry: regioselectivity .

The piperazine ring contains two secondary amines of equal nucleophilicity. Standard alkylation often leads to a statistical mixture of unreacted piperazine, the desired mono-substituted product, and the undesired N,N'-bis-substituted impurity (dimer).

For scale-up (100g to kg scale), traditional chromatographic purification is cost-prohibitive. Therefore, this guide prioritizes Reaction Engineering over downstream purification. We utilize a Mono-Protonation Strategy (via Piperazine Monohydrochloride) to kinetically block one amine, ensuring high selectivity for the mono-Michael addition to acrylamide.

Critical Process Parameters (CPP) & Mechanism

The Selectivity Challenge

In a standard Michael addition using free piperazine and acrylamide:



Because the mono-product retains a secondary amine, it can compete with the starting piperazine for the acrylamide, especially as the concentration of starting material drops.

The Solution: Mono-Protonation

By adjusting the pH or stoichiometry to generate Piperazine Monohydrochloride (Pip·HCl) in situ, we protonate one nitrogen. The ammonium ion withdraws electrons and sterically hinders the site, deactivating it toward the Michael acceptor. The remaining free amine reacts selectively.

  • Mechanism: Aza-Michael Addition[1][2][3][4]

  • Key Reagent: Piperazine (anhydrous) + HCl (1.0 eq) OR Piperazine Monohydrochloride salt.

  • Michael Acceptor: Acrylamide.

Reaction Pathway Diagram

ReactionPathway Pip Piperazine (Free Base) PipHCl Piperazine Monohydrochloride (Active Species) Pip->PipHCl + HCl (1 eq) Selectivity Control Transition Transition State (Mono-N attack) PipHCl->Transition + Acrylamide Acrylamide Acrylamide Acrylamide->Transition ProductBase 3-Piperazin-1-ylpropanamide (Free Base) Transition->ProductBase Michael Addition FinalSalt Target Product: 3-Piperazin-1-ylpropanamide Hydrochloride ProductBase->FinalSalt + HCl (Workup) BisImpurity Impurity: Bis-alkylation ProductBase->BisImpurity + Acrylamide (Suppressed by pH)

Figure 1: Reaction pathway highlighting the mono-protonation strategy to suppress bis-alkylation.

Experimental Protocol: Scale-Up Synthesis (100g Scale)

This protocol is designed for a 1.0 mol scale (approx.[5] 86g piperazine input) but is linearly scalable.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6][7][8]Mass/VolRole
Piperazine (Anhydrous) 86.141.086.1 gCore Scaffold
HCl (conc. 37%) 36.461.0~83 mLProtonation Agent
Acrylamide 71.081.0574.6 gMichael Acceptor
Isopropanol (IPA) -Solvent500 mLReaction Solvent
Water -Solvent100 mLCo-solvent
HCl in IPA (5-6N) -Excess~200 mLSalt Formation
Step-by-Step Procedure
Phase 1: In-Situ Generation of Piperazine Monohydrochloride[9]
  • Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Dissolution: Charge Piperazine (86.1 g, 1.0 mol) and Water (100 mL). Stir until fully dissolved. The reaction is slightly endothermic.

  • Acidification: Cool the solution to 10-15°C using an ice/water bath. Slowly add conc. HCl (37%, 1.0 eq) dropwise.

    • Critical Control Point: Maintain temperature < 25°C.[10] This ensures the formation of the monohydrochloride salt without generating excessive heat or local hotspots that degrade the amine.

  • Solvent Addition: Add Isopropanol (400 mL) to the aqueous mixture. The monohydrochloride salt may partially precipitate, creating a slurry. This is acceptable.

Phase 2: Controlled Michael Addition
  • Acrylamide Addition: Dissolve Acrylamide (74.6 g, 1.05 mol) in Isopropanol (100 mL).

  • Reaction: Add the Acrylamide solution to the Piperazine slurry dropwise over 60 minutes.

    • Exotherm Alert: The Michael addition is exothermic. Maintain internal temperature between 20-30°C.

  • Digestion: After addition is complete, warm the mixture to 40-45°C and stir for 4-6 hours.

    • Validation: Monitor by TLC (Eluent: MeOH/NH4OH 9:1) or HPLC.[5][6][7] The spot for free piperazine should disappear/minimize, and the mono-product (lower Rf than piperazine) should dominate.

Phase 3: Workup and Salt Formation
  • Concentration: Distill off the bulk of the solvent (IPA/Water) under reduced pressure (Rotavap) at 50°C to obtain a viscous oil or semi-solid.

  • Solvent Swap: Re-dissolve the residue in absolute Ethanol (300 mL).

  • Filtration (Optional): If any unreacted piperazine dihydrochloride (insoluble in ethanol) is present, filter it off now.

  • Salting Out: Cool the ethanolic solution to 0-5°C. Slowly add HCl in IPA (5-6N) until pH reaches ~2-3.

    • Observation: The target 3-Piperazin-1-ylpropanamide dihydrochloride (or monohydrochloride depending on stoichiometry, usually isolated as dihydrochloride for stability) will precipitate as a white crystalline solid.[9]

  • Crystallization: Stir at 0°C for 2 hours to maximize yield.

Phase 4: Isolation
  • Filtration: Filter the white solid using a Büchner funnel.

  • Washing: Wash the cake with cold Acetone (2 x 100 mL) to remove residual acrylamide and mono-salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Data Specifications

Expected Results
ParameterSpecificationNotes
Appearance White to off-white crystalline powderHygroscopic; store with desiccant.
Yield 85 - 92%Based on Piperazine input.
Purity (HPLC) > 98.0%Area normalization.
Bis-Impurity < 0.5%Critical quality attribute.
Melting Point 165 - 170°C (dec.)Varies slightly with HCl stoichiometry (mono vs di).
Troubleshooting Guide
  • High Bis-Impurity (>2%): The pH during Phase 1 was likely too high (not enough HCl added). Ensure exactly 1.0 eq of HCl is used to generate the monohydrochloride.

  • Low Yield: Product loss in the mother liquor. The amide is very polar. Ensure the final solvent (Ethanol/Acetone) is cold during filtration.

  • Gummy Product: Water content is too high during crystallization. Ensure the "Solvent Swap" (Step 9) effectively removes the initial water. Azeotropic distillation with toluene can help dry the residue before adding ethanol.

Process Flow Diagram (Scale-Up Logic)

ProcessFlow cluster_0 Reactor 1: Synthesis cluster_1 Workup & Isolation Step1 Charge Piperazine + Water Cool to 10°C Step2 Add HCl (1.0 eq) Form Pip·HCl in situ Step1->Step2 Step3 Add Acrylamide / IPA Control Exotherm <30°C Step2->Step3 Step4 Distill Solvent (Remove Water) Step3->Step4 Complete Conversion Step5 Redissolve in EtOH Precipitate with HCl/IPA Step4->Step5 Step6 Filtration & Acetone Wash Step5->Step6 Output Final Product: 3-Piperazin-1-ylpropanamide·HCl (>98% Purity) Step6->Output

Figure 2: Operational workflow for the scale-up synthesis.

References

  • Vertex AI Search. (2025). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

  • BenchChem. (2025).[5][6][11] An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. Retrieved from

  • ResearchGate. (2025).[2] Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Retrieved from

  • Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives (US20190092739A1). Retrieved from

  • MDPI. (2025). Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Piperazin-1-ylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the isolation and purification of 3-Piperazin-1-ylpropanamide hydrochloride , specifically targeting the removal of starting materials (piperazine) and the common bis-alkylated impurity.

Part 1: The Chemistry & Impurity Profile

Before troubleshooting, you must understand the "Why" behind the impurities. This synthesis typically involves an aza-Michael addition of piperazine to acrylamide.

The Challenge: Piperazine has two equivalent secondary amines. Once the first amine reacts (forming your target), the second amine remains nucleophilic. If stoichiometry is uncontrolled, the target molecule attacks another acrylamide, forming the Bis-Impurity .

Impurity Identification (Diagnostic Hub)
ImpurityOriginDiagnostic Signal (1H NMR in D2O/DMSO)Solubility Characteristics
Piperazine (Start Material) Excess reagent used to force mono-substitution.Singlet @ ~2.8 ppm (Free base) or ~3.4 ppm (Salt).High: Water, MeOH.Low: Ether, Hexanes.[1]
Bis-Impurity (N,N'-bis...)Over-alkylation (Reaction ran too long or low piperazine equivalents).Symmetric triplets. Loss of the piperazine NH signal. Integration of side-chain vs. ring is 2:1.Lower water solubility than mono-product.Higher lipophilicity.
Acrylamide Unreacted electrophile.Multiplets @ 5.6 - 6.3 ppm (Vinylic protons).Soluble in most organic solvents.
Part 2: Visualizing the Problem

The following diagram illustrates the reaction pathway and where the impurities originate.

ReactionPathway cluster_conditions Critical Control Point Pip Piperazine (Excess) Target Target Mono-Product (3-Piperazin-1-ylpropanamide) Pip->Target + Acrylamide (Fast) Acryl Acrylamide Bis Bis-Impurity (Disubstituted) Target->Bis + Acrylamide (Slower, but inevitable if 1:1)

Figure 1: The competitive Michael addition pathway. Excess piperazine suppresses the red path.

Part 3: Troubleshooting & Purification Protocols
Scenario A: "I have a crude oil containing excess piperazine."

Issue: You used 3-5 equivalents of piperazine to prevent bis-alkylation, but now you cannot separate the excess piperazine from your product. Root Cause: Both species are polar amines. Forming the HCl salt now will create a mixture of Product-HCl and Piperazine-2HCl, which are difficult to separate by crystallization.

Protocol 1: Pre-Salt Vacuum Distillation (Recommended) The most effective way to remove piperazine is BEFORE salt formation.

  • Evaporation: Remove the reaction solvent (e.g., water, methanol) under reduced pressure.

  • High-Vacuum Strip: Connect the flask to a high-vacuum manifold (< 1 mbar) and heat the oil to 50–60°C .

    • Mechanism:[2][3][4][5] Free-base piperazine sublimes/distills easily under high vacuum. The target amide is much heavier and non-volatile.

  • Verification: Check NMR. If the singlet at ~2.8 ppm is significantly reduced, proceed to salt formation.

  • Alternative (Extraction): If you lack high vacuum:

    • Dissolve crude oil in Dichloromethane (DCM) (Piperazine is moderately soluble; the amide product is soluble).

    • Wash rapidly with a small amount of brine. (Piperazine partitions into the aqueous phase more aggressively than the mono-substituted product). Note: Yield loss is higher here.

Scenario B: "I have a solid mixture of salts (Product-HCl + Bis-Impurity)."

Issue: You have already formed the hydrochloride salt, and NMR shows the "Bis" impurity (extra triplets). Root Cause: The bis-impurity is less polar than the mono-product as a free base, but as an HCl salt, it can co-crystallize.

Protocol 2: Fractional Recrystallization This protocol exploits the subtle solubility differences between the Mono-HCl and Bis-HCl salts.

  • Solvent Choice: Ethanol (Absolute) is the primary solvent. Methanol is too strong (solubilizes everything). Isopropanol (IPA) is the anti-solvent.

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol.

    • If it doesn't dissolve:[1] Add Methanol dropwise only until dissolution is complete at reflux.

  • Hot Filtration: Filter the hot solution to remove inorganic salts (if any).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Mechanism:[2][3][4][5] The Bis-impurity (often less soluble due to higher symmetry and lattice energy) may precipitate first or co-precipitate.

    • Optimization: If no crystals form, add warm IPA until slight turbidity appears, then cool.

  • The "Swish" Technique (Reslurry):

    • If recrystallization fails to clean it: Suspend the solid in refluxing Isopropanol for 30 minutes.

    • Filter hot. The product often remains solid, while impurities trapped in the lattice are released into the hot solvent.

Part 4: Decision Tree Workflow

Use this logic flow to determine your next step.

PurificationLogic Start Analyze Crude Mixture (1H NMR) CheckPip Is Excess Piperazine Present? Start->CheckPip CheckBis Is Bis-Impurity Present? CheckPip->CheckBis No ActionDistill Protocol 1: High Vac Distillation (Remove Piperazine as Free Base) CheckPip->ActionDistill Yes ActionSalt Form HCl Salt (HCl in Dioxane/EtOH) CheckBis->ActionSalt No (Pure Free Base) ActionRecryst Protocol 2: Recrystallize from EtOH/IPA CheckBis->ActionRecryst Yes (Impure Salt) ActionDistill->CheckBis Final Pure Product ActionSalt->Final ActionRecryst->Final

Figure 2: Step-by-step purification decision matrix.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product turned into a sticky oil after adding HCl. How do I get a solid? A: This is "oiling out," common with amide-HCl salts.

  • Fix: The solvent is likely too polar (e.g., water or wet methanol) or too non-polar (ether).

  • Procedure: Decant the supernatant. Dissolve the oil in a minimum amount of hot Ethanol . Add Diethyl Ether dropwise until cloudy. Scratch the glass side of the flask vigorously with a spatula. Let it stand in the freezer (-20°C) overnight.

Q2: Can I use chromatography (Silica Gel) to purify this? A: Not easily for the HCl salt.

  • Free Base: Yes, but piperazine derivatives streak on silica due to the basic amines interacting with acidic silanols.

  • Fix: You must use DCM/MeOH/Ammonium Hydroxide (90:9:1) as the eluent. The ammonia competes for the silanol sites, sharpening the peaks. However, recrystallization is generally preferred for scale-up.

Q3: Why is the product hygroscopic? A: Piperazine salts are notoriously hygroscopic (water-loving).

  • Prevention: Minimize exposure to air. Store in a desiccator.

  • Drying: You must dry the final salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove lattice water.

Q4: I see a peak at 5.8 ppm. Is that my product? A: No. That is likely unreacted Acrylamide (vinylic protons).

  • Fix: Acrylamide is very soluble in organic solvents. A simple wash of your solid crude product with Ethyl Acetate or Ether should remove it, as the charged piperazine salt will not dissolve in these non-polar solvents.

References
  • BenchChem. (2025).[6] An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. Retrieved from

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254282. Retrieved from

  • Mullins, S. T. (2013). Purification of Piperazine Derivatives. In Industrial Pharmaceutical Chemistry. Retrieved from

  • Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A). Retrieved from

Sources

Technical Support Center: Managing the Hygroscopic Challenges of 3-Piperazin-1-ylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Piperazin-1-ylpropanamide hydrochloride. This resource is designed to provide in-depth, practical solutions to the common challenges associated with the hygroscopic nature of this compound. By understanding the underlying scientific principles, you can ensure the integrity, accuracy, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 3-Piperazin-1-ylpropanamide hydrochloride?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For an active pharmaceutical ingredient (API) like 3-Piperazin-1-ylpropanamide hydrochloride, this can lead to a variety of issues. The absorption of moisture can cause physical changes such as clumping and caking, which complicates handling and accurate weighing.[1][3] Furthermore, it can lead to chemical degradation through hydrolysis, potentially impacting the compound's stability, efficacy, and shelf-life.[3][4]

Q2: How does moisture absorption affect the physicochemical properties of my compound?

A2: Moisture can act as a plasticizer, which may induce phase transitions in the solid-state form of the compound.[4] This could potentially alter its solubility, dissolution rate, and bioavailability.[4][5] For crystalline solids, water can be incorporated into the crystal lattice to form hydrates, which are distinct chemical entities with different properties from the anhydrous form.[4]

Q3: What are the immediate signs that my 3-Piperazin-1-ylpropanamide hydrochloride has absorbed too much moisture?

A3: Visual inspection can often reveal the initial signs of moisture absorption. These include:

  • Clumping or caking: The powder will lose its free-flowing nature and form aggregates.[1]

  • Stickiness: The compound may adhere to spatulas, weighing paper, and glassware.

  • Changes in appearance: You might observe a transition from a crystalline or powdered solid to a more granular or even partially dissolved state.

Q4: Can hygroscopicity affect my analytical results?

A4: Absolutely. If the water content is not accounted for, the weighed amount of the compound will be inaccurate, leading to errors in concentration calculations for your experiments. This can significantly impact the reliability and reproducibility of your results. Furthermore, excess moisture can interfere with certain analytical techniques.

Troubleshooting Guide

Issue 1: The compound has formed clumps and is difficult to handle and weigh accurately.
  • Root Cause: Exposure to ambient humidity has led to moisture absorption and the formation of liquid bridges between particles, causing them to agglomerate.[2]

  • Immediate Action:

    • Transfer to a controlled environment: Immediately move the container of 3-Piperazin-1-ylpropanamide hydrochloride into a glove box with controlled low humidity or a desiccator with an active desiccant.

    • Gentle mechanical breaking: If the clumps are soft, they can be gently broken up with a clean, dry spatula inside the controlled environment. Avoid vigorous grinding, which can generate static and increase surface area for further moisture absorption.

  • Long-Term Prevention:

    • Proper Storage: Always store the compound in a tightly sealed container, preferably with a desiccant. For long-term storage, consider placing the primary container inside a secondary, sealed container with additional desiccant.

    • Controlled Dispensing: Weighing and handling of the compound should be performed in an environment with controlled humidity, such as a glove box or a room with a dehumidifier.[6][7][8] The recommended relative humidity is often between 35% and 55% for pharmaceutical manufacturing.[7]

Issue 2: Inconsistent results in biological or chemical assays.
  • Root Cause: Inaccurate concentration of the active compound due to unaccounted-for water content. Degradation of the compound due to hydrolysis is also a possibility.[3][4]

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Determine Water Content of the Compound A->B C Is Water Content > Specification? B->C D Adjust Mass for Water Content in Future Experiments C->D Yes E Investigate for Chemical Degradation (e.g., LC-MS) C->E No F Review Storage and Handling Procedures D->F E->F G Implement Corrective Actions F->G

    A workflow for troubleshooting inconsistent assay results.

  • Corrective Actions:

    • Quantify Water Content: The most crucial step is to determine the exact water content of your current batch of 3-Piperazin-1-ylpropanamide hydrochloride. The gold standard for this is Karl Fischer titration.[9][][11]

    • Adjust Calculations: Once the water content is known, you can correct the mass of the compound used in your experiments to reflect the actual amount of the active molecule.

    • Assess Stability: If you suspect degradation, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to identify and quantify any degradation products.

    • Implement Preventative Measures: Follow the long-term prevention strategies outlined in Issue 1.

Issue 3: The compound appears to be degrading over time, even with proper storage.
  • Root Cause: While proper storage minimizes moisture absorption, some highly hygroscopic materials can still take on water over time, especially with repeated opening of the container. The inherent chemical stability of the compound in the presence of even small amounts of water could also be a factor.

  • Mitigation Strategies:

    • Aliquotting: Upon receiving a new batch of 3-Piperazin-1-ylpropanamide hydrochloride, consider aliquoting it into smaller, single-use quantities under a controlled, dry atmosphere. This minimizes the exposure of the bulk material to ambient humidity.

    • Formulation Approaches: For drug development applications, consider formulation strategies to reduce hygroscopicity. This can include:

      • Co-processing with excipients: Mixing the API with excipients that can preferentially absorb moisture.[12][[“]][14]

      • Film coating: Creating a moisture barrier around the solid particles.[4][[“]][15]

      • Encapsulation: Enclosing the API within a protective shell.[4][15][16]

      • Crystal engineering: Investigating the possibility of forming less hygroscopic salt forms or co-crystals.[4][[“]][15]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[11][17]

  • Principle: This method is based on the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a suitable solvent (e.g., methanol).[17] The endpoint is detected electrochemically.

  • Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric). Coulometric is preferred for very low water content.[18]

  • Procedure (Volumetric KF):

    • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the KF reagent to a dry, stable endpoint.

    • Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of 3-Piperazin-1-ylpropanamide hydrochloride. The target amount of water in the sample should be within the optimal range for the instrument (typically 5-30 mg for volumetric titration).[19]

    • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal to prevent the ingress of atmospheric moisture.

    • Titration: Start the titration. The sample will be stirred in the solvent to release the water, which is then titrated with the KF reagent.

    • Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed and its predetermined titer.

Protocol 2: Assessment of Hygroscopicity using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20][21] It can be used to determine the amount of absorbed moisture.

  • Principle: As the sample is heated, absorbed water will be the first to evaporate, resulting in a mass loss that can be quantified.[20]

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the compound (typically 3-10 mg) into a TGA pan.[22]

    • Instrument Setup: Place the pan in the TGA furnace.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a dry nitrogen purge gas. A typical temperature range would be from ambient to a point below the compound's decomposition temperature (e.g., 150 °C).

    • Data Analysis: The resulting TGA curve will show a plot of mass versus temperature. A step-down in the curve at lower temperatures (typically below 120 °C) corresponds to the loss of absorbed water. The percentage of mass loss in this step is the water content.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at recommended temperature (e.g., 2-8 °C or room temperature as specified by the supplier).Lower temperatures can slow down potential degradation reactions.
Relative Humidity (RH) As low as practically achievable; ideally <40% RH.Minimizes moisture absorption from the environment.[6][7]
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storage.Displaces moist air and oxygen, preventing both moisture absorption and oxidation.
Container Tightly sealed, amber glass bottle with a lined cap.Protects from moisture and light.
Handling In a glove box or a room with controlled humidity.Prevents moisture uptake during weighing and sample preparation.[3][8]

Table 2: Excipients for Mitigating Hygroscopicity in Formulations

Excipient TypeExamplesMechanism of Action
Moisture Scavengers Colloidal silicon dioxide, Starch 1500Preferentially adsorb moisture, protecting the API.[12][23][24]
Non-Hygroscopic Fillers Mannitol, Anhydrous calcium phosphate, Anhydrous lactoseHave low affinity for water, reducing the overall hygroscopicity of the formulation.[23]
Hydrophobic Lubricants Magnesium stearate, Stearic acidCan provide a slight barrier to moisture penetration.[24]
Film-Coating Polymers Polyvinyl alcohol (PVA)-based coatingsForm a physical barrier to prevent moisture from reaching the API.[4]

Visualized Workflows

A general workflow for handling hygroscopic compounds from receipt to final analysis.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

  • Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Patsnap. [Link]

  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Excellent Humidity Control in Pharmaceutical Manufacturing. Bry-Air. [Link]

  • Pharmaceutical Manufacturing Humidity Control. Moisture Cure. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Center for Biotechnology Information. [Link]

  • Excipients for Formulation Success. Pharmaceutical Technology. [Link]

  • Pharmaceutical humidity control. Munters. [Link]

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. National Center for Biotechnology Information. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • Ideal Humidity Control in Pharmaceuticals and Healthcare. Kosmen. [Link]

  • Top 5 Benefits of Humidity Control in the Pharmaceutical Industry. Marathon Products. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]

  • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. NETZSCH. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • 3-piperazin-1-ylpropanamide hydrochloride (C7H15N3O). PubChem. [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. MDPI. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass. [Link]

Sources

Technical Support Center: Stabilization of 3-Piperazin-1-ylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Threat" Instability Profile

Welcome to the technical support center for 3-Piperazin-1-ylpropanamide hydrochloride. This compound presents a unique stability challenge due to its structural identity as a


-amino amide .[1] Unlike simple amides, this molecule is susceptible to two competing degradation pathways driven by pH extremes: Hydrolysis  (acid-dominant) and the Retro-Michael Reaction  (base-dominant).

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to engineer a solution environment that locks the molecule in its stable state.

Module 1: Chemical Stability Profile & Mechanisms

To prevent degradation, you must understand the enemy. 3-PPA·HCl degrades via three distinct vectors.

The Retro-Michael Decomposition (Base-Catalyzed)

This is the most overlooked yet critical pathway for


-amino amides. Under neutral to basic conditions (pH > 7), the piperazine nitrogen becomes deprotonated (free base). The lone pair can induce a reversal of the Michael addition that likely formed the bond originally, cleaving the molecule into Piperazine  and Acrylamide  (a neurotoxin).
Amide Hydrolysis (Acid/Base Catalyzed)

Like all amides, the terminal amide group (


) is susceptible to hydrolysis.
  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbon electrophilic and susceptible to water attack.[2] Result: 3-Piperazin-1-ylpropanoic acid + Ammonium.

  • Basic Conditions: Hydroxide directly attacks the carbonyl. Result: Carboxylate + Ammonia.[2][3]

Oxidative Degradation (Radical Initiated)

The secondary amine in the piperazine ring is electron-rich and prone to oxidation by dissolved oxygen, especially if trace metal ions (Fe, Cu) are present. This leads to N-oxides and yellowing of the solution.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways you must balance.

G Target 3-Piperazin-1-ylpropanamide (Target Molecule) AcidProd Hydrolysis Product: 3-Piperazin-1-ylpropanoic Acid + NH4+ Target->AcidProd Acidic pH (< 4) Heat + H2O RetroProd Retro-Michael Products: Piperazine + Acrylamide (TOXIC) Target->RetroProd Basic pH (> 7.5) Free Amine Lone Pair OxideProd Oxidation Product: N-Oxide / Ring Opening (Yellowing) Target->OxideProd Dissolved O2 UV Light / Metal Ions SafeZone STABILITY WINDOW: pH 5.0 - 6.0 Low Temp, Dark SafeZone->Target Maintains Integrity

Figure 1: Mechanistic degradation map of 3-Piperazin-1-ylpropanamide showing the "Goldilocks" zone required for stability.

Module 2: Troubleshooting Dashboard

Use this diagnostic table to identify the root cause of observed issues in your experiments.

SymptomProbable CauseMechanismCorrective Action
Solution turns Yellow/Brown Oxidation of Piperazine ringRadical formation via dissolved

or UV light.
1. Degas buffers with

or Ar.2. Add EDTA (0.1 mM) to chelate metals.3. Store in amber glass.
Loss of Potency (HPLC) Retro-Michael ReactionHigh pH (>7) activated the

-elimination.
CRITICAL: Lower pH to 5.5–6.0 immediately. Avoid phosphate buffers at pH > 7.5.
Precipitation Free Base FormationpH adjustment neutralized the HCl salt, reducing solubility.Maintain as HCl salt or use a solubilizing buffer (e.g., Acetate or Citrate).
Ammonia Smell Amide HydrolysisExtreme pH (Acid or Base) or Heat.Store at 4°C or -20°C. Do not autoclave. Use sterile filtration.
New Peak at low RT (HPLC) Acrylamide FormationRetro-Michael cleavage product.Check pH. If pH is neutral/basic, the compound has cleaved. Discard solution safely (Acrylamide is toxic).

Module 3: Optimized Protocols

These protocols are designed to create a self-validating system where the environment actively suppresses degradation.

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Prepare a stock solution that minimizes both hydrolysis and retro-Michael cleavage. Target pH: 5.5 – 6.0 (The "Stability Window").

  • Solvent Preparation:

    • Use LC-MS grade water.

    • Degas the water by sparging with Helium or Nitrogen for 15 minutes to remove dissolved oxygen (prevents oxidation).

  • Weighing:

    • Weigh the 3-PPA[4]·HCl salt rapidly. The salt is hygroscopic; moisture absorption accelerates hydrolysis.

  • Dissolution:

    • Dissolve in the degassed water.

    • Note: The natural pH of the HCl salt in water will be acidic (~pH 3-4). While stable against Retro-Michael, this is too acidic for long-term amide stability.

  • Buffering (The Critical Step):

    • Do NOT use strong bases (NaOH) to adjust pH, as local hotspots of high alkalinity will trigger immediate degradation.

    • Add 100 mM Ammonium Acetate buffer (pH 5.5) or MES buffer (pH 6.0) to the solution.

    • Why? This pH protonates the piperazine nitrogen (preventing Retro-Michael) but is not acidic enough to catalyze rapid amide hydrolysis [1].

  • Filtration:

    • Use a 0.22 µm PVDF or PES filter .

    • Avoid Nylon filters, as they can adsorb amine-containing compounds.

Protocol B: Storage Conditions
DurationStateConditionContainer
< 24 Hours Solution4°C (Refrigerator)Amber Glass / Foil-wrapped plastic
1 - 4 Weeks Solution-20°C (Non-frost-free)Polypropylene (PP) Cryovial
> 1 Month Solid-20°C or -80°CDesiccated, Argon-purged vial

Warning: Avoid repeated freeze-thaw cycles. Aliquot the stock solution immediately after preparation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave my stock solution to sterilize it? A: Absolutely not. Autoclaving involves high heat (121°C) and pressure. This supplies the activation energy required for rapid amide hydrolysis. Even at neutral pH, autoclaving will degrade a significant percentage of your compound into 3-piperazin-1-ylpropanoic acid and ammonia. Always use 0.22 µm sterile filtration .

Q2: Why did my solution turn yellow after sitting on the bench for 2 days? A: This is oxidative degradation. Piperazines are electron-rich secondary amines. Without protection, they react with atmospheric oxygen to form N-oxides and other radical decomposition products [2].

  • Fix: Always keep the solution covered (foil) and, if possible, purge the headspace of the vial with Nitrogen gas before closing.

Q3: I need to use this in a cell culture assay at pH 7.4. Will it degrade? A: At pH 7.4, the risk of the Retro-Michael reaction increases because a fraction of the piperazine amines will be unprotonated (free base).

  • Strategy: Prepare the stock at pH 6.0. Dilute into the cell culture media (pH 7.4) immediately before use.[5] The degradation kinetics are slow enough that the compound will remain stable for the duration of a standard 24-48 hour assay, but do not store the stock at pH 7.4 [3].

Q4: Is DMSO a better solvent than water? A: Yes, for stock solutions. DMSO is aprotic, which significantly slows down hydrolysis (which requires water) and suppresses the ionization required for the Retro-Michael pathway.

  • Recommendation: For long-term storage, dissolve 3-PPA·HCl in anhydrous DMSO. Store at -20°C. Dilute into aqueous buffer only when ready to experiment.

References

  • Reaction Mechanisms in Environmental Organic Chemistry.

    • Topic: Hydrolysis kinetics of amides and the influence of pH.
    • Source: Mabey, W., & Mill, T. (1978).
    • Link:

  • Oxidation of Piperazine Deriv

    • Topic: Mechanisms of amine oxidation and N-oxide form
    • Source: ChemicalBook / Safety Data Sheets (Piperazine Deriv
    • Link:

  • Stability of

    
    -Amino Ketones and Amides (Retro-Michael). 
    
    • Topic: The reversibility of the Michael reaction for -amino carbonyls under physiological conditions.
    • Source: PubChem Compound Summary (General Reactivity of Beta-Amino Deriv
    • Link:

Sources

Technical Support Center: Overcoming Steric Hindrance with 3-Piperazin-1-ylpropanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 3-Piperazin-1-ylpropanamide HCl. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter difficulties when using this versatile but sterically demanding building block. Here, we move beyond standard protocols to dissect the root causes of common issues and provide field-proven, troubleshooting-oriented solutions.

Understanding the Challenge: The Structure of Steric Hindrance

3-Piperazin-1-ylpropanamide HCl possesses two key structural features that dictate its reactivity. The molecule contains a piperazine ring, a common pharmacophore, with one nitrogen (N4) functionalized with a propanamide chain. The second nitrogen (N1) is a secondary amine, which serves as the primary nucleophilic site for subsequent reactions such as acylation, alkylation, or arylation.

The steric hindrance arises from the bulky, chair-like conformation of the piperazine ring itself, compounded by the presence of the N4-propanamide substituent. This bulk can physically obstruct the N1-nitrogen's access to the electrophilic center of a reaction partner, particularly when the partner is also sterically encumbered. This often leads to sluggish or failed reactions when using standard synthetic protocols.[1] Furthermore, as the molecule is supplied as a hydrochloride salt, the N1-nitrogen is protonated and non-nucleophilic. A crucial first step in any reaction is the in situ neutralization with a non-nucleophilic base to liberate the free amine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered in the laboratory in a practical, question-and-answer format.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with 3-Piperazin-1-ylpropanamide HCl and a carboxylic acid is giving low yields. What is the primary cause?

Answer: This is the most frequently reported issue. The low yield is almost certainly a consequence of steric hindrance.

Causality Explained: Standard carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with your carboxylic acid to form a bulky O-acylisourea intermediate. The nucleophilic attack by the N1-nitrogen of the piperazine on this already large intermediate is a sterically demanding step. The combined bulk of both molecules creates a high-energy transition state, slowing the reaction rate dramatically and favoring side reactions or decomposition. Conventional additives like HOBt (Hydroxybenzotriazole) may not be sufficient to overcome this barrier.[2][3]

Initial Troubleshooting Steps:

  • Base Selection: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) to deprotonate the piperazine HCl salt.

  • Temperature & Time: Sterically hindered reactions often require more forcing conditions. Try increasing the reaction temperature (e.g., from room temperature to 40-60 °C) and extending the reaction time (e.g., 24-48 hours), monitoring progress by LC-MS or TLC.[4]

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the carboxylic acid and the coupling reagents.

If these initial steps do not yield significant improvement, it is necessary to change the core coupling strategy.

Q2: How do I select a more effective coupling strategy for my specific substrates?

Answer: The optimal strategy depends on the nature of both your amine (3-Piperazin-1-ylpropanamide) and your carboxylic acid. The following decision workflow can guide your choice.

G start Reaction Failed with Standard Coupling Reagents acid_check Is the Carboxylic Acid also Sterically Hindered or Electron-Deficient? start->acid_check adv_reagents Use Advanced Coupling Reagents (HATU, HCTU, COMU, T3P) acid_check->adv_reagents  No acyl_fluoride Strategy 1: Acyl Fluoride Method (Excellent for hindered & e--deficient acids) acid_check->acyl_fluoride  Yes mixed_anhydride Strategy 2: Mixed Anhydride Method (Good for moderately hindered acids) adv_reagents->mixed_anhydride If cost/byproducts are a concern protocol1 Proceed to Protocol 1 acyl_fluoride->protocol1 protocol2 Proceed to Protocol 2 mixed_anhydride->protocol2 G cluster_0 Standard EDC/HOBt Activation cluster_1 Acyl Fluoride Activation Carboxylic Acid Carboxylic Acid Bulky O-Acylisourea Intermediate Bulky O-Acylisourea Intermediate Carboxylic Acid->Bulky O-Acylisourea Intermediate + EDC Low Yield Low Yield Bulky O-Acylisourea Intermediate->Low Yield + Hindered Amine Carboxylic Acid_2 Carboxylic Acid Acyl Fluoride Acyl Fluoride Carboxylic Acid_2->Acyl Fluoride + Fluorinating Agent (e.g., Cyanuric Fluoride) High Yield High Yield Acyl Fluoride->High Yield + Hindered Amine

Caption: Comparison of intermediate bulk in EDC vs. Acyl Fluoride methods.

Detailed Experimental Protocols

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation

This protocol is recommended for coupling 3-Piperazin-1-ylpropanamide HCl with sterically hindered and/or electron-deficient carboxylic acids.

Materials:

  • 3-Piperazin-1-ylpropanamide HCl

  • Carboxylic Acid (1.0 eq)

  • Cyanuric fluoride or PyFluor-S (1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or other hindered non-nucleophilic base (3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

Procedure:

  • To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 eq) and the anhydrous solvent (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Slowly add the fluorinating agent (e.g., cyanuric fluoride, 1.0 eq) to the reaction mixture. Allow the mixture to stir at 0 °C for 30-60 minutes to form the acyl fluoride.

  • In a separate flask, dissolve 3-Piperazin-1-ylpropanamide HCl (1.1 eq) in a minimal amount of the same anhydrous solvent. Add DIPEA (1.0 eq) to this solution to form the free base.

  • Slowly add the solution of the free piperazine amine to the acyl fluoride mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Acylation using a Mixed Anhydride Approach

This method is robust, cost-effective, and uses readily available reagents. It is particularly useful when trying to avoid side reactions from overly potent coupling agents. The principle is adapted from methods designed for selective mono-acylation of piperazine. [5] Materials:

  • 3-Piperazin-1-ylpropanamide HCl

  • Carboxylic Acid (1.1 eq)

  • Pivaloyl chloride (or isobutyl chloroformate) (1.1 eq)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (3.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DCM)

Procedure:

  • To a dry, inert-atmosphere flask, add the carboxylic acid (1.1 eq) and anhydrous THF (to make a ~0.2 M solution).

  • Cool the solution to -15 °C (ice-salt bath).

  • Add TEA (1.1 eq) and stir for 5 minutes.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of triethylammonium chloride will form. Stir the mixture at this temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, suspend 3-Piperazin-1-ylpropanamide HCl (1.0 eq) in THF and add TEA (1.5 eq). Stir at room temperature for 15 minutes to generate the free base.

  • Cool the amine suspension to -15 °C and add it slowly via cannula to the mixed anhydride solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS. Upon completion, filter off the ammonium salt precipitate.

  • Concentrate the filtrate in vacuo.

  • Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(6), 415-419. [Link]

  • Bode, J. W. (2016). The synthesis of sterically hindered amides. PubMed. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic and biomolecular chemistry. [Link]

  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Gomez, C., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Jia, Z., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • PubChem. 3-piperazin-1-ylpropanamide hydrochloride. PubChem. [Link]

  • Nguyen, T. T., & Hull, K. L. (2016). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis. [Link]

  • Sun, R., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. [Link]

  • Grace, C. R., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH. [Link]

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. [Link]

  • Talon, R., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH. [Link]

  • Ziyaei Halimehjani, A., & Saidi, M. R. (2017). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 7(45), 28286-28303. [Link]

  • Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. [Link]

Sources

Minimizing side reactions during 3-Piperazin-1-ylpropanamide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 3-Piperazin-1-ylpropanamide . It prioritizes mechanistic understanding and practical troubleshooting over generic advice.

Current Status: Operational Topic: Minimizing Side Reactions & Optimizing Selectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Technical Overview

3-Piperazin-1-ylpropanamide is a bifunctional scaffold often used as a linker in drug discovery (e.g., PROTACs, fragment-based design). It presents a classic chemoselectivity challenge:

  • Target Nucleophile: The secondary amine (

    
    ) of the piperazine ring.
    
  • Sensitive Moiety: The primary amide (

    
    ) and the 
    
    
    
    -amino carbonyl linkage.

The Critical Instability: The molecule is a Michael adduct. Under thermodynamic stress (high heat, strong base), it is susceptible to a Retro-Michael reaction , ejecting acrylamide and regenerating the free piperazine. Furthermore, the primary amide is prone to hydrolysis or competitive acylation if conditions are too aggressive.

Troubleshooting Guide (Q&A)

Category A: Stability & Decomposition

Q1: My product peak is disappearing, and I see a growing peak for acrylamide or free piperazine. What is happening? Diagnosis: You are triggering a Retro-Michael Decomposition . Mechanism: The 3-aminopropanamide motif is reversible. Strong bases (e.g., NaH, KOtBu) or high temperatures shift the equilibrium back to the starting materials (Piperazine + Acrylamide). Solution:

  • Lower Temperature: Keep reactions below 60°C.

  • Change Base: Switch from strong inorganic bases to non-nucleophilic organic bases like DIPEA (Hünig's base) or mild inorganic bases like

    
    .
    
  • Avoid Lewis Acids: Strong Lewis acids can coordinate the carbonyl, lowering the activation energy for the elimination.

Q2: I observe a mass shift of +1 (hydrolysis) or -18 (dehydration) relative to my target. Diagnosis: Amide instability.

  • +1 Da (Hydrolysis): You likely used aqueous strong acid/base or prolonged exposure to water at high temperatures. The amide hydrolyzed to the carboxylic acid. Fix: Use anhydrous solvents (DMF, DCM) and avoid aqueous workups if possible.

  • -18 Da (Nitrile Formation): If you used activating agents (e.g.,

    
    , 
    
    
    
    , or excess coupling reagents like HATU), you may have dehydrated the primary amide to a nitrile. Fix: Ensure stoichiometric control of activating agents.
Category B: Selectivity & Yield

Q3: I am trying to alkylate the


 position, but I’m getting a mixture of mono-alkylated, bis-alkylated (quaternary salt), and unreacted material. 
Diagnosis:  The "Polyalkylation Problem." The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).
Solution: 
  • Switch to Reductive Amination: (See Protocol 1). This is the gold standard for mono-alkylation. It proceeds via an iminium ion intermediate that cannot react further, preventing over-alkylation.

  • Syringe Pump Addition: If you must use an alkyl halide, add the electrophile dropwise over 2–4 hours to keep its concentration low relative to the amine.

Q4: Can I acylate the secondary amine without touching the primary amide? Diagnosis: Chemoselectivity of Amine vs. Amide. Analysis: Yes. The secondary amine is significantly more nucleophilic (


) than the amide nitrogen (

). Solution:
  • Avoid Deprotonation: Do not use bases strong enough to deprotonate the amide (e.g., NaH). Use Pyridine or

    
    .
    
  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the acyl chloride/anhydride. Excess reagent will eventually attack the amide.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Your goal is to navigate the Green Path while avoiding the Red (Decomposition) and Orange (Side Reaction) paths.

ReactionPathways Start 3-Piperazin-1-ylpropanamide (Starting Material) Target N4-Functionalized Product Start->Target Controlled Alkylation/Acylation (Mild Base, <60°C) Retro Retro-Michael: Piperazine + Acrylamide Start->Retro High Heat (>80°C) Strong Base (NaH) Quat Quaternary Ammonium Salt (Over-alkylation) Start->Quat Excess Alkyl Halide Fast Addition Nitrile Nitrile Derivative (Dehydration) Start->Nitrile Dehydrating Agents (SOCl2, POCl3) Acid Carboxylic Acid (Hydrolysis) Start->Acid Aq. Acid/Base Prolonged Heating

Caption: Mechanistic pathways for 3-Piperazin-1-ylpropanamide. Green indicates the desired functionalization; red/orange indicate failure modes driven by thermodynamic stress or stoichiometric imbalance.

Validated Experimental Protocols

Protocol 1: Selective N-Alkylation via Reductive Amination

Best for: Attaching alkyl chains/benzyl groups without over-alkylation or retro-Michael risk. Mechanism: Formation of an iminium ion followed by irreversible reduction.

ReagentEquivalentsRole
3-Piperazin-1-ylpropanamide 1.0Substrate
Aldehyde/Ketone 1.1Electrophile source
STAB (NaBH(OAc)3) 1.5Mild reducing agent
DCM or DCE SolventNon-protic, solubilizing
Acetic Acid 1-2 dropsCatalyst (pH adjustment)

Step-by-Step:

  • Imine Formation: Dissolve the piperazine derivative and the aldehyde in DCE (Dichloroethane) or DCM. Add catalytic acetic acid. Stir for 30–60 mins at Room Temperature (RT). Note: This pre-equilibrium ensures the imine forms before reduction.

  • Reduction: Add STAB (Sodium triacetoxyborohydride) in one portion.

    • Why STAB? Unlike

      
      , STAB is less reactive and will not reduce aldehydes/ketones effectively, only the more reactive iminium species. It also avoids the high pH that triggers retro-Michael.
      
  • Quench: After 4–16 hours, quench with saturated aqueous

    
     . Do not use strong base (NaOH).
    
  • Extraction: Extract with DCM. The product is likely polar; if it stays in the aqueous phase, use "salting out" (add NaCl) or extract with CHCl3/iPrOH (3:1).

Protocol 2: Selective N-Acylation

Best for: Amide bond formation at


.
ReagentEquivalentsRole
3-Piperazin-1-ylpropanamide 1.0Substrate
Acyl Chloride / Anhydride 1.05Electrophile
DIPEA / TEA 1.2Acid Scavenger
DCM / DMF SolventAnhydrous

Step-by-Step:

  • Setup: Dissolve substrate and base (DIPEA) in anhydrous DCM at 0°C .

    • Why 0°C? Low temperature suppresses competitive attack by the primary amide.

  • Addition: Dissolve the acyl chloride in a small volume of DCM and add dropwise over 15 minutes.

  • Reaction: Allow to warm to RT naturally. Monitor by LCMS.[1]

    • Checkpoint: If bis-acylation is observed, reduce the acyl chloride to 0.95 eq and lower the temperature to -10°C.

  • Workup: Wash with dilute citric acid (pH ~4-5) to remove unreacted amine, then brine. Avoid strong basic washes.

References & Authority

  • Piperazine Scaffold Reactivity:

    • Detailed analysis of piperazine

      
      -alkylation selectivity and the use of reductive amination to prevent quaternary salt formation.
      
    • Source:National Institutes of Health (NIH) . "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis."

  • Retro-Michael Instability:

    • Mechanistic studies on the stability of Michael adducts (thiosuccinimides and amino-propanamides) under physiological and basic conditions.

    • Source:UCL Discovery / Chem. Sci. "Addressing the retro-Michael instability of maleimide bioconjugates."

  • Chemoselective Acylation:

    • Methodologies for differentiating between primary and secondary amines/amides using controlled stoichiometry and specific reagents.

    • Source:Organic Chemistry Portal . "Chemoselective Acylation of Amines."

  • Safety Data & Handling:

    • Safety protocols for handling piperazine derivatives (corrosive, sensitizer).[2]

    • Source:Fisher Scientific . "Safety Data Sheet: Piperazine Derivatives."

Sources

Purification strategies for 3-Piperazin-1-ylpropanamide hydrochloride without chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Piperazin-1-ylpropanamide Hydrochloride

Topic: Non-Chromatographic Purification Strategies Code: PUR-PIP-03 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

You are likely synthesizing 3-piperazin-1-ylpropanamide via the Michael addition of piperazine to acrylamide. The dominant challenge in this synthesis is not the reaction itself, but the downstream separation of the highly polar product from the excess piperazine (required to minimize bis-alkylation) and the potential bis-amide impurity.

This guide provides a validated, non-chromatographic workflow focusing on Solubility Switching and Selective Salt Formation . By exploiting the differential solubility of piperazine dihydrochloride vs. the target monohydrochloride in alcoholic solvents, you can achieve >98% purity without silica gel.

Module 1: The Chemistry of Contamination (Diagnostic)

Before attempting purification, you must understand the species present in your crude mixture.

SpeciesPolaritySolubility (Free Base)Solubility (HCl Salt)
Piperazine (Excess) HighWater, EtOH, CHCl3Insoluble in EtOH/IPA (as 2HCl)
Target Mono-Amide HighWater, EtOH, CHCl3Soluble in hot EtOH/IPA (as HCl)
Bis-Amide Impurity MediumWater, EtOHVariable (often co-precipitates)

The Critical Lever: Piperazine dihydrochloride is significantly less soluble in lower alcohols (Ethanol, Isopropanol) than the target 3-piperazin-1-ylpropanamide hydrochloride. We will use this "Solubility Switch" to filter out the impurity.

Module 2: Primary Purification Protocols

Protocol A: The "Reverse Precipitation" Method (Recommended)

Best for: Reactions run with large excess (5–10 eq) of piperazine.

Principle: Convert the excess piperazine to its insoluble dihydrochloride salt and filter it off, leaving the product in solution to be crystallized later.

Step-by-Step Workflow:

  • Workup: Evaporate the reaction solvent (usually water or methanol) completely to obtain a crude oil.

  • Solvent Swap: Redissolve the crude oil in Isopropanol (IPA) (approx. 10 mL per gram of crude).

    • Note: If the oil does not dissolve, add a small amount of Methanol (MeOH) dropwise until clear, but keep MeOH <10% of total volume.

  • Acidification: Cool the solution to 0–5°C. Slowly add Conc. HCl (37%) or HCl in Dioxane/IPA.

    • Target: Add enough HCl to theoretically protonate the excess piperazine twice, but the product only once. Monitor pH; aim for pH ~3–4.

  • Filtration (The Purge): A heavy white precipitate should form. This is predominantly Piperazine·2HCl .

    • Filter this solid off.[1][2][3]

    • Crucial Check: Wash the filter cake with cold IPA. The filtrate (liquid) contains your product.

  • Crystallization:

    • Concentrate the filtrate to ~50% volume.

    • Cool slowly to 4°C. The target 3-piperazin-1-ylpropanamide·HCl should crystallize as a white solid.

    • If no crystals form, add Ethyl Acetate (anti-solvent) dropwise until turbidity persists, then cool.

Protocol B: The "Free Base Distillation" Method

Best for: High-scale reactions where filtration volume is prohibitive.

  • High Vacuum Strip: Before adding any acid, place the crude reaction mixture under high vacuum (<1 mmHg) and heat to 60–80°C.

    • Mechanism:[4][5][6] Piperazine free base sublimes/distills under these conditions. The amide product has a much higher boiling point and will remain in the flask.

  • Dissolution: Dissolve the residue (now depleted of piperazine) in Ethanol.

  • Salt Formation: Add 1.05 equivalents of HCl (relative to the theoretical yield of product).

  • Precipitation: Cool to 0°C. The product hydrochloride will precipitate.

Module 3: Visualizing the Logic

The following diagram illustrates the decision-making process for purification.

PurificationLogic Start Crude Reaction Mixture CheckExcess Is Piperazine Excess > 3 eq? Start->CheckExcess VacStrip Protocol B: High Vac Sublimation (60°C) CheckExcess->VacStrip Yes (High Excess) DissolveIPA Dissolve in Isopropanol (IPA) CheckExcess->DissolveIPA No (Low Excess) VacStrip->DissolveIPA Acidify Add HCl to pH 3-4 DissolveIPA->Acidify Filter Filter Precipitate Acidify->Filter Precipitate Solid: Piperazine.2HCl (Discard) Filter->Precipitate Retentate Filtrate Filtrate: Product.HCl Filter->Filtrate Mother Liquor Crystallize Concentrate & Cool (+ EtOAc if needed) Filtrate->Crystallize FinalProd Pure 3-Piperazin-1-ylpropanamide HCl Crystallize->FinalProd

Caption: Figure 1. Decision logic for selecting between sublimation and solubility-based separation strategies.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky gum/oil instead of crystals. What now?

  • Diagnosis: This is "oiling out," common with polar amine salts. It usually means the solvent system is too polar or the cooling was too rapid.

  • Fix:

    • Decant the supernatant.

    • Redissolve the oil in a minimum amount of hot Methanol.

    • Add hot Isopropanol (3x the volume of MeOH).

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

    • Cool very slowly (wrap the flask in a towel) to room temperature, then to 4°C.

Q2: NMR shows I still have piperazine in my final crystals.

  • Diagnosis: You likely formed the dihydrochloride of your product, or the piperazine salt co-precipitated.

  • Fix: Perform a Hot Slurry Wash .

    • Suspend your solid in boiling Ethanol (do not add enough to dissolve it completely).

    • Stir vigorously for 10 minutes.

    • Filter while hot.

    • Reasoning: Piperazine dihydrochloride is virtually insoluble in hot ethanol, whereas your product might be slightly soluble. This washes surface impurities. Alternatively, recrystallize from Methanol/Water (9:1).

Q3: How do I prevent the Bis-amide impurity?

  • Prevention: This cannot be easily removed by crystallization as its solubility profile is similar to the mono-product.

  • Strategy: You must use a high excess of piperazine (at least 5 equivalents) during the reaction. This statistically favors the mono-addition. Protocol A (above) is designed specifically to handle this excess.

Q4: The product is extremely hygroscopic.

  • Handling: Piperazine salts are known to be deliquescent.

  • Storage: Dry the final crystals in a vacuum oven at 40°C over P₂O₅ or silica desiccant for 24 hours. Store under Argon/Nitrogen in a tightly sealed vial.

Module 5: Analytical Validation

Do not assume purity based on appearance. Validate using these metrics:

  • 1H NMR (D₂O or DMSO-d6):

    • Piperazine peak:[7] Singlet at ~2.8 ppm (free base) or shifted in salt.

    • Product peaks: Look for the propanamide chain triplets (~2.4 ppm and ~2.6 ppm) and the piperazine ring protons (two sets of triplets/multiplets).

    • Integration: Ratio of the ethyl chain protons to the piperazine ring protons must be 4:8 (or 1:2).

  • Melting Point:

    • Literature value for similar piperazine amide salts is often distinct. A sharp range (<2°C) indicates high purity.

  • Silver Nitrate Test (Qualitative):

    • Dissolve a small amount in water and add AgNO₃. A heavy white precipitate confirms the presence of the Chloride counter-ion (confirming salt formation).

References

  • Ziprasidone Intermediate Synthesis.US Patent 6,111,105A. Describes the purification of piperazine derivatives via Isopropanol/HCl crystallization and the removal of excess piperazine.

  • Piperazine Solubility Data.Solubility of Things / Wikipedia. Confirms the high water solubility of piperazine and the insolubility of piperazine dihydrochloride in alcoholic media.

  • Purification of Piperazine-Containing Compounds.BenchChem Technical Support.

Sources

Addressing pH sensitivity of 3-Piperazin-1-ylpropanamide hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing pH Sensitivity & Assay Optimization Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Welcome to the Technical Support Center

You are likely here because you are observing inconsistent data, precipitation, or peak tailing when working with 3-Piperazin-1-ylpropanamide hydrochloride . This molecule acts as a "chemical chameleon" due to its piperazine core and amide functionality. Its behavior—solubility, charge state, and stability—is strictly dictated by the pH of your environment.

This guide moves beyond basic datasheets to address the causality of these issues, providing self-validating protocols to ensure your data is an artifact of biology, not chemistry.

Module 1: Solubility & Stock Preparation

The Issue: "I dissolved the HCl salt in water, but it precipitated when I added it to my assay buffer."

Root Cause Analysis: The pH-Solubility Cliff

3-Piperazin-1-ylpropanamide hydrochloride is a salt.[1][2][3] In its solid form, the secondary amine on the piperazine ring is protonated (


), making it highly polar and water-soluble.
  • At pH < 9.0: The molecule remains charged (cationic) and soluble.

  • At pH > 9.8 (approx.[4] pKa of secondary amine): The molecule deprotonates to its free base form. The free base is significantly more lipophilic and less soluble in aqueous media. If your stock concentration is high (>10 mM) and you jump directly into a basic buffer (pH 10+), the free base may crash out.

Protocol: "Safe-Landing" Solubilization

Do not titrate the stock solution directly. Instead, use a "dilution-into-buffer" strategy to prevent localized precipitation.

SolubilityProtocol Start Start: Solid HCl Salt Step1 1. Dissolve in Water/DMSO (Create 10-50mM Stock) Start->Step1 Step2 2. Measure Assay Buffer pH (Target: 7.4 typical) Step1->Step2 Do not pH adjust stock directly Step3 3. Slow Addition (Vortex while adding stock) Step2->Step3 Check Check Clarity (Turbidity = Crash out) Step3->Check

Figure 1: Safe solubilization workflow to avoid "salting out" or pH-shock precipitation.

Quantitative Solubility Data (Estimated):

Solvent SystempH ConditionEst. SolubilityStatus
Water (ddH2O) Acidic (~pH 4-5 due to HCl)> 50 mMHigh
PBS (pH 7.4) Neutral~ 10-20 mMGood
Borate Buffer (pH 10) Basic< 1 mMRisk
DMSO N/A> 100 mMExcellent

Technical Tip: If working in cellular assays (pH 7.4), the compound will remain largely protonated and soluble. The risk of precipitation is highest during chemical assays requiring basic conditions (e.g., nucleophilic substitution reactions).

Module 2: Assay Interference & Binding Affinity

The Issue: "My IC50 values shift drastically when I change the buffer pH slightly."

Root Cause: Protonation State Switching

The biological activity of piperazine derivatives is often driven by ionic interactions. The secondary nitrogen (N1) has a pKa of approximately 9.7–9.8 [1, 2]. The tertiary nitrogen (N4) near the amide has a much lower pKa (typically ~5.3) due to the electron-withdrawing effect of the carbonyl group.

  • At pH 7.4 (Physiological): The N1 nitrogen is >99% protonated (

    
     charge). The molecule binds as a cation.
    
  • At pH 6.0 (Endosomal/Acidic): Both nitrogens may be protonated (

    
     charge), drastically altering binding kinetics and membrane permeability.
    

If your assay buffer drifts from pH 7.2 to 7.6, you are not just changing the environment; you are subtly altering the ratio of ionized species, which can look like a change in potency.

Troubleshooting Guide: pH-Locking
  • Buffer Selection: Avoid phosphate buffers if you are working near pH 6-7 with high concentrations, as phosphate can precipitate with cationic amines or sequester co-factors. Use HEPES or MOPS (Good's Buffers) for strictly controlling pH between 7.0 and 8.0.

  • Ionic Strength: Ensure your control and experimental arms have identical ionic strength (NaCl conc.). The pKa of piperazines is sensitive to ionic strength; high salt concentrations can shift the effective pKa, altering the protonation ratio [1].

Module 3: Analytical Challenges (HPLC/LC-MS)

The Issue: "I see severe peak tailing or double peaks in my chromatograms."

Root Cause: Silanol Interactions

Secondary amines like the piperazine ring are notorious for interacting with residual silanol groups (


) on silica-based HPLC columns. This causes:
  • Peak Tailing: The amine "sticks" to the column, dragging out the elution.

  • Carryover: The "sticky" amine elutes in the next blank injection.

Method Optimization Protocol

Do not rely on standard acidic gradients (0.1% Formic Acid) alone if tailing persists.

Option A: The "High pH" Strategy (Recommended for Stability) Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, the piperazine is deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks [3].

Option B: The "Ion Pair" Strategy (If High pH is impossible)

  • Mobile Phase: Water/Acetonitrile + 0.1% TFA (Trifluoroacetic acid).

  • Mechanism: TFA acts as an ion-pairing agent, masking the positive charge of the amine and preventing silanol interaction. Note: TFA suppresses ionization in LC-MS.

HPLC_Decision Problem Problem: Peak Tailing Detection Detector Type? Problem->Detection UV UV / PDA Detection->UV MS Mass Spec (LC-MS) Detection->MS Sol_UV Use 0.1% TFA (Ion Pairing) UV->Sol_UV Sol_MS Use High pH Buffer (10mM NH4HCO3, pH 10) MS->Sol_MS TFA suppresses signal

Figure 2: Decision tree for eliminating peak tailing based on detection method.

Module 4: Stability & Hydrolysis

The Issue: "My compound degrades after 24 hours in solution."

Root Cause: Amide Hydrolysis

While the piperazine ring is robust, the propanamide (amide) tail is susceptible to hydrolysis under extreme conditions, converting into the corresponding carboxylic acid and releasing ammonia/amine.

  • Acid Catalysis: Occurs at pH < 2.

  • Base Catalysis: Occurs at pH > 10.

  • Bell-Shaped Stability: Piperazine amides often exhibit a "bell-shaped" hydrolysis profile where the protonation of the piperazine nitrogen can intramolecularly catalyze the hydrolysis of the nearby amide bond [4, 5].

Storage Protocol
  • Solid State: Store at -20°C. The HCl salt is hygroscopic (absorbs water). Keep desiccated.

  • Solution State:

    • Best: Prepare fresh.

    • Acceptable: Store at 4°C in pH 6-7 buffer for < 48 hours.

    • Avoid: Storing in basic buffers (pH > 9) or freezing multiple times (freeze-thaw cycles promote hydrolysis at the ice interface).

References
  • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Pagano, B., et al. (2012). Solution equilibrium studies of piperazine derivatives. Journal of Pharmaceutical and Biomedical Analysis. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A, 1217(6), 858-880. Link

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of amides. Journal of the American Chemical Society.[6] Link

  • Guthrie, J. P. (1974). Hydrolysis of esters and amides. Accounts of Chemical Research. Link

Sources

Validation & Comparative

A Senior Scientist's Guide to the ¹H NMR Analysis of 3-Piperazin-1-ylpropanamide Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Piperazin-1-ylpropanamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It explains the causality behind experimental choices, compares NMR with other critical analytical techniques, and presents a workflow for achieving unambiguous structural verification, a cornerstone of pharmaceutical quality control and chemical synthesis.

The Molecule: Structure and Proton Environments

3-Piperazin-1-ylpropanamide hydrochloride is a bifunctional molecule featuring a piperazine ring and a propanamide side chain. In its hydrochloride form, one of the piperazine nitrogens is protonated, forming a piperazinium cation. This protonation is a critical feature that profoundly influences the ¹H NMR spectrum.

To facilitate analysis, we must first identify the unique proton environments in the molecule.

Caption: Labeled proton environments in 3-Piperazin-1-ylpropanamide Hydrochloride.

There are six distinct proton environments to resolve:

  • H_a & H_b: The two methylene (-CH₂) groups of the propanamide chain.

  • H_c & H_d: The methylene groups of the piperazine ring. Due to the substitution pattern and protonation, the two protons on the N1 side (H_c) are chemically non-equivalent to the two on the N4⁺ side (H_d).

  • H_e: The two amide protons (-CONH₂).

  • H_f: The two ammonium protons on the protonated piperazine nitrogen (-N⁺H₂).

Protons H_e and H_f are "exchangeable protons," a key feature we will leverage for their definitive identification.

Core Analysis: Interpreting the ¹H NMR Spectrum

A robust interpretation relies on a well-defined experimental protocol. The choice of solvent is the most critical decision.

Experimental Protocol: A Self-Validating Approach
  • Initial Spectrum Acquisition:

    • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Rationale: DMSO-d₆ is chosen because its residual proton signal does not overlap with our regions of interest, and, crucially, it allows for the observation of exchangeable N-H protons from the amide and ammonium groups, which often appear as broad signals.

    • Procedure: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

  • Confirmatory D₂O Exchange:

    • Solvent: D₂O (Deuterium Oxide).

    • Rationale: Deuterium does not produce a signal in ¹H NMR. Labile protons, like those on nitrogen or oxygen, will readily exchange with the deuterium from D₂O.[1][2] This causes their corresponding signals to disappear from the spectrum, providing unambiguous confirmation.[3][4]

    • Procedure: After acquiring the spectrum in DMSO-d₆, add 1-2 drops of D₂O directly to the NMR tube, shake gently, and re-acquire the spectrum.

Predicted Spectral Analysis

Based on the structure, we can predict the characteristics of each signal in the DMSO-d₆ spectrum.

  • Propanamide Chain (H_a, H_b): ~δ 2.5 - 3.5 ppm

    • H_a (-CH₂C=O): This signal is expected to be a triplet, as it is adjacent to the H_b methylene group (n=2 protons, thus n+1=3 peaks). It will be downfield (higher ppm) relative to H_b due to the electron-withdrawing effect of the carbonyl group.

    • H_b (-CH₂N): This signal will also be a triplet, coupling with the H_a protons. It is deshielded by the adjacent nitrogen atom.

  • Piperazine Ring (H_c, H_d): ~δ 3.0 - 4.0 ppm

    • The protonation at N4 creates a strong electron-withdrawing effect, shifting all piperazine protons significantly downfield.

    • The signals for H_c and H_d are often complex and broad. Due to the fixed positive charge and potential for restricted ring conformations, these 8 protons typically appear as one or more broad, overlapping multiplets. Resolving them into distinct signals may require higher field strengths or temperature studies.

  • Exchangeable Protons (H_e, H_f): Variable, ~δ 7.0 - 9.5 ppm

    • H_e (-CONH₂): The two amide protons often appear as a single broad singlet around δ 7.0-8.0 ppm in DMSO-d₆. Sometimes, they can resolve into two separate broad signals.

    • H_f (-N⁺H₂): The two ammonium protons on the piperazinium ring are also exchangeable. They typically appear as a very broad singlet, often further downfield (δ > 8.5 ppm), and their chemical shift is highly dependent on sample concentration and residual water content.

    • Confirmation: Upon addition of D₂O, the signals for H_e and H_f will disappear, confirming their assignment.

Data Summary Table
Proton LabelPredicted Chemical Shift (δ, ppm in DMSO-d₆)IntegrationMultiplicityAssignment
H_a ~2.8 - 3.22HTriplet (t)-CH₂ adjacent to C=O
H_b ~2.6 - 3.02HTriplet (t)-CH₂ adjacent to N1
H_c, H_d ~3.0 - 4.08HBroad Multiplet (br m)Piperazine ring -CH₂- protons
H_e ~7.0 - 8.02HBroad Singlet (br s)Amide -CONH₂ protons
H_f ~8.5 - 9.52HBroad Singlet (br s)Ammonium -N⁺H₂ protons

A Comparative Perspective: Is NMR Enough?

While ¹H NMR is unparalleled for mapping the proton framework of a molecule, a comprehensive characterization, especially in a regulated drug development environment, necessitates a multi-technique approach.

Comparison with Alternative Spectroscopic Techniques
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR excels at identifying functional groups by detecting their characteristic vibrations.[5][6] For this molecule, FTIR would provide a distinct "fingerprint," confirming the presence of:

    • Amide C=O stretch: A strong absorption around 1650-1680 cm⁻¹.

    • N-H stretches: Broad absorptions in the 3200-3400 cm⁻¹ region for both the amide and the ammonium salt.

    • C-H stretches: Absorptions around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): MS provides the crucial confirmation of molecular weight.[5] For this compound, Electrospray Ionization (ESI) in positive mode would detect the molecular ion of the cation [C₇H₁₅N₃O + H]⁺, confirming the overall elemental composition.

  • ¹³C NMR Spectroscopy: This technique complements ¹H NMR by revealing the carbon skeleton. It would show the number of chemically distinct carbon atoms, confirming the symmetry and structure of the molecule.

Comparative Data Table
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton connectivity, chemical environment, and relative proton count.Unrivaled for structural elucidation of the H-framework.Can have overlapping signals; less direct info on non-protonated atoms.
FTIR Presence of functional groups (amide, amine salt).Fast, non-destructive, provides a unique fingerprint.[6][7]Does not provide detailed connectivity information.
MS Molecular weight and fragmentation patterns.Confirms elemental formula with high accuracy.Does not distinguish between isomers.
¹³C NMR Number and type of carbon environments (CH₃, CH₂, CH, C).Complements ¹H NMR for a full structural picture.Lower sensitivity and longer acquisition times than ¹H NMR.

Advanced Verification: The Power of 2D NMR

For complex molecules or to resolve ambiguities from overlapping signals in the 1D spectrum, 2D NMR experiments are the gold standard.[8][9]

start Sample: 3-Piperazin-1-ylpropanamide HCl nmr_1d Acquire 1D ¹H NMR (Solvent: DMSO-d₆) start->nmr_1d d2o Perform D₂O Exchange nmr_1d->d2o Identify exchangeable peaks cosy Acquire 2D ¹H-¹H COSY nmr_1d->cosy Identify coupled systems assign_exchangeable Confirm Amide (H_e) and Ammonium (H_f) Protons d2o->assign_exchangeable hsqc Acquire 2D ¹H-¹³C HSQC assign_exchangeable->hsqc assign_coupled Confirm H_a ↔ H_b Coupling and Piperazine System cosy->assign_coupled assign_coupled->hsqc assign_carbons Assign All Protonated Carbons (C_a, C_b, C_c, C_d) hsqc->assign_carbons end Unambiguous Structural Confirmation assign_carbons->end

Caption: Workflow for complete structural verification using 1D and 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other.[10][11] It would show a cross-peak between the signals for H_a and H_b , definitively proving their adjacency in the propanamide chain. It would also help trace the coupling network within the complex piperazine multiplet.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.[10][11] It would show a correlation spot for H_a to its carbon, H_b to its carbon, and so on, allowing for the complete and unambiguous assignment of both the ¹H and ¹³C spectra.

Conclusion

The ¹H NMR spectrum of 3-Piperazin-1-ylpropanamide hydrochloride provides a wealth of structural information. A systematic analysis, beginning with a 1D spectrum in DMSO-d₆ and confirmed with D₂O exchange, allows for the confident assignment of all proton environments. The downfield shift of the piperazine signals serves as a clear indicator of the hydrochloride salt form.

While ¹H NMR is the primary tool for structural elucidation, its power is magnified when used in concert with orthogonal techniques like FTIR and Mass Spectrometry. For ultimate confidence and to meet the rigorous standards of pharmaceutical development, a multi-dimensional approach including 2D NMR experiments like COSY and HSQC is recommended for complete and irrefutable characterization. This integrated analytical strategy ensures the identity, purity, and structural integrity of the molecule.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the 1H NMR spectrum of propanamide. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX). Retrieved from [Link]

  • Vuister, G. W., et al. (2014). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Spectroscopy Online. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Piperazin-1-ylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Google AI

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Piperazin-1-ylpropanamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of method development for polar, basic compounds, offering supporting data and field-proven insights to ensure scientific integrity and practical applicability.

The Challenge: Analyzing Polar, Basic Compounds

3-Piperazin-1-ylpropanamide hydrochloride presents a typical analytical challenge for chromatographers. Its polar nature, stemming from the piperazine ring and the primary amide group, leads to poor retention on traditional reversed-phase (RP) columns.[1][2] The basicity of the piperazine moiety can cause undesirable interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape and tailing.[3] Therefore, developing a robust and reliable HPLC method for purity analysis requires a strategic approach that goes beyond standard C18 column screening.

This guide will compare three distinct chromatographic strategies to address these challenges:

  • Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: A classic approach to enhance the retention of charged analytes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for the separation of highly polar compounds.[5][6][7]

  • Mixed-Mode Chromatography (MMC): A versatile approach that combines multiple retention mechanisms on a single stationary phase.[8][9][10]

The objective is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products, a critical requirement in pharmaceutical development and quality control.[11][12][13]

Comparative Analysis of HPLC Methodologies

The selection of the optimal HPLC method hinges on a balance of retention, resolution, peak shape, and compatibility with detection techniques, particularly mass spectrometry (MS). The following sections detail the experimental protocols and performance of each chromatographic mode.

Reversed-Phase HPLC with Ion-Pairing Agents

Principle: Ion-pairing chromatography is a subset of RP-HPLC used for the separation of ionic and highly polar compounds.[14] An ion-pairing reagent, an ionic compound with a hydrophobic tail, is added to the mobile phase.[4] This reagent forms an ion pair with the charged analyte, effectively increasing its hydrophobicity and promoting retention on the non-polar stationary phase.[14] For a basic compound like 3-Piperazin-1-ylpropanamide, an anionic ion-pairing agent, such as an alkyl sulfonate, is typically used.[15][16]

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Ion-Pairing Reagent: 5 mM Sodium 1-octanesulfonate added to Mobile Phase A

  • Gradient: 5% to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • A standard C18 column is used as the stationary phase.

  • Trifluoroacetic acid (TFA) is a common mobile phase modifier that acts as an ion-pairing agent itself and helps to improve peak shape by suppressing silanol interactions.[17]

  • Sodium 1-octanesulfonate is chosen as the primary ion-pairing reagent to provide sufficient retention for the polar analyte. The length of the alkyl chain can be adjusted to fine-tune retention.[16]

  • A gradient elution is employed to ensure the elution of any less polar impurities within a reasonable analysis time.

  • Detection at a low UV wavelength (210 nm) is necessary as the analyte lacks a strong chromophore.[18]

Performance Data Summary:

ParameterRP-HPLC with Ion-Pairing
Retention of APIGood
Peak ShapeSymmetrical
Resolution from ImpuritiesModerate to Good
MS CompatibilityPoor (due to ion-pairing agents)
Method RobustnessModerate (ion-pairing agents can lead to long equilibration times and carryover)

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in Mobile Phase A) Inject Inject Sample (10 µL) Sample->Inject MP_A Prepare Mobile Phase A (0.1% TFA + 5mM Ion-Pair Reagent in Water) MP_A->Inject MP_B Prepare Mobile Phase B (Acetonitrile) MP_B->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: RP-HPLC with Ion-Pairing Workflow.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[6] It is particularly well-suited for the retention and separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[5][7][19] The retention mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Experimental Protocol:

  • Column: Amide-based HILIC column, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • An amide-based stationary phase is chosen for its excellent retention of polar, basic compounds and good peak shape.

  • A high organic content in the mobile phase is essential for retention in HILIC mode.

  • Ammonium formate is a volatile buffer, making this method compatible with MS detection. The acidic pH ensures that the basic analyte is in its protonated form.

  • The gradient starts with a high percentage of organic solvent and moves towards a higher aqueous content to elute the retained polar compounds.[5]

  • The sample is dissolved in a solvent mixture that is similar to the initial mobile phase composition to ensure good peak shape.

Performance Data Summary:

ParameterHILIC
Retention of APIExcellent
Peak ShapeGood to Excellent
Resolution from ImpuritiesGood, offers orthogonal selectivity to RP
MS CompatibilityExcellent (volatile mobile phase)
Method RobustnessGood (requires careful control of mobile phase water content)

Workflow Diagram:

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in 75:25 ACN:Water) Inject Inject Sample (5 µL) Sample->Inject MP_A Prepare Mobile Phase A (95:5 ACN:Water + 10 mM Ammonium Formate, pH 3.0) MP_A->Inject MP_B Prepare Mobile Phase B (50:50 ACN:Water + 10 mM Ammonium Formate, pH 3.0) MP_B->Inject Separate Chromatographic Separation (HILIC Column, Gradient Elution) Inject->Separate Detect UV (210 nm) and/or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: HILIC Workflow.

Mixed-Mode Chromatography (MMC)

Principle: Mixed-mode chromatography utilizes stationary phases that are chemically modified to exhibit more than one retention mechanism, typically a combination of reversed-phase and ion-exchange properties.[8][20] This dual functionality allows for the simultaneous separation of compounds with a wide range of polarities and charges, making it a powerful tool for pharmaceutical analysis.[9][10][21] By adjusting mobile phase parameters such as pH and ionic strength, the selectivity of the separation can be significantly altered.[20]

Experimental Protocol:

  • Column: Mixed-mode (C18 with embedded weak cation exchange groups), 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • A mixed-mode column with both C18 and weak cation exchange functionalities is selected to provide both hydrophobic and ionic retention for the analyte and its potential impurities.

  • Formic acid in the mobile phase serves to control the pH and is volatile, ensuring MS compatibility.

  • The gradient elution allows for the separation of a potentially complex mixture of impurities with varying polarities.

  • The combination of retention mechanisms can provide unique selectivity that is not achievable with either RP or HILIC alone.

Performance Data Summary:

ParameterMixed-Mode Chromatography
Retention of APIExcellent and tunable
Peak ShapeExcellent
Resolution from ImpuritiesExcellent, highly adjustable selectivity
MS CompatibilityExcellent (volatile mobile phase)
Method RobustnessGood

Workflow Diagram:

MMC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in Mobile Phase A) Inject Inject Sample (10 µL) Sample->Inject MP_A Prepare Mobile Phase A (0.1% Formic Acid in Water) MP_A->Inject MP_B Prepare Mobile Phase B (Acetonitrile) MP_B->Inject Separate Chromatographic Separation (Mixed-Mode Column, Gradient Elution) Inject->Separate Detect UV (210 nm) and/or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: Mixed-Mode Chromatography Workflow.

Method Validation and Forced Degradation Studies

Regardless of the chosen chromatographic approach, the final method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[22][23][24] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[24]

To ensure the method is stability-indicating, forced degradation studies are essential.[11][25][26] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11][25] The developed HPLC method must be able to separate the main peak from all significant degradation products, demonstrating its specificity.[12][13]

Conclusion and Recommendation

Based on the comparative analysis, Mixed-Mode Chromatography (MMC) emerges as the most advantageous technique for the purity analysis of 3-Piperazin-1-ylpropanamide hydrochloride. It offers a superior combination of tunable retention, excellent peak shape, and high resolution, all while maintaining compatibility with mass spectrometry for impurity identification.

While HILIC also provides excellent retention and MS compatibility, the selectivity offered by the dual retention mechanism of MMC often leads to better overall separation of a complex impurity profile. RP-HPLC with ion-pairing, although a viable option, is less desirable due to its poor MS compatibility and potential for robustness issues.

The final choice of method should always be confirmed through rigorous validation and forced degradation studies to ensure it is fit for its intended purpose in a regulated environment.

References

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • (PDF) Mixed-Mode Chromatography. (2018). ResearchGate. [Link]

  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73–88. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Technology Networks. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]

  • HILIC. (n.d.). Dr. Maisch. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026, February 12). Chromatography Online. [Link]

  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. [Link]

  • HPLC Method Development Kit: Where to Start? (n.d.). Element Lab Solutions. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2024, January 20). ACS Omega. [Link]

  • Method Development HPLC. (n.d.). Interchim. [Link]

  • HPLC Method Development. (2012, December 4). SlideShare. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007, February 6). Taylor & Francis Online. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • 3-piperazin-1-ylpropanamide hydrochloride (C7H15N3O). (n.d.). PubChem. [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

Sources

Comparing reactivity of 3-Piperazin-1-ylpropanamide HCl with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3-Piperazin-1-ylpropanamide HCl with other piperazine derivatives Content Type: Publish Comparison Guide

Executive Summary

3-Piperazin-1-ylpropanamide HCl (CAS: 54788-03-5 for free base, salt forms vary) represents a specialized subclass of monosubstituted piperazines.[1] Unlike the ubiquitous 1-methylpiperazine (steric/solubility modulator) or N-Boc-piperazine (pure synthetic intermediate), this compound introduces a permanent, polar amide motif.

This guide analyzes its reactivity profile, positioning it as a "functionalized linker" scaffold. It offers the nucleophilicity of an alkyl-piperazine while providing a distal amide group that enhances aqueous solubility (lowering LogP) and offers potential hydrogen-bonding interactions in drug targets, without the need for deprotection steps associated with Boc/Cbz groups.

Comparative Analysis: The Piperazine Landscape[2]

The following table benchmarks 3-Piperazin-1-ylpropanamide HCl against standard alternatives used in medicinal chemistry.

Feature3-Piperazin-1-ylpropanamide HCl Piperazine (Unsubstituted) 1-Methylpiperazine N-Boc-Piperazine
Structure Type Mono-functionalized (Polar)Symmetric DiamineMono-alkylated (Lipophilic)Mono-protected (Carbamate)
Active Nucleophile N4 (Secondary Amine) N1 & N4 (Equivalent)N4 (Secondary Amine)N4 (Secondary Amine)
Nucleophilicity High (Similar to alkyl-piperazines)HighHighReduced (Inductive withdrawal by Boc)
pKa (Est. N4) ~9.0 - 9.5~9.8~9.0~8.5 - 8.8
Solubility (Free Base) High (Water/Polar Organic)High (Water)Moderate (Organic/Water)High (Organic)
Risk Factor HCl salt requires neutralizationBis-alkylation (Polymerization)Methyl group is metabolically labileRequires acidic deprotection
Primary Utility Polar Linker / H-Bond Donor Cheap SpacerSolubility EnhancerStepwise Synthesis
Key Differentiator: The "Amide Handle"
  • Electronic Effect: The propanamide side chain (

    
    ) exerts a weak electron-withdrawing inductive effect on the N1 nitrogen. However, the reactive N4 nitrogen is sufficiently distal that its nucleophilicity remains comparable to 1-methylpiperazine, making it highly reactive toward electrophiles (alkyl halides, epoxides, activated esters).
    
  • Solubility: The HCl salt form is highly water-soluble. Even as a free base, the amide moiety significantly lowers the LogP compared to 1-methylpiperazine, making it an excellent choice for improving the physicochemical properties of lipophilic drug scaffolds.

Reactivity Profile & Mechanism
A. Nucleophilic Substitution (

/

)

The N4 secondary amine is the exclusive nucleophile.

  • Reaction Rate: Comparable to 1-methylpiperazine. Faster than N-Boc-piperazine due to the lack of carbamate resonance withdrawal.

  • Selectivity: 100% selective for mono-functionalization. The N1 nitrogen is tertiary and sterically hindered by the propanamide chain, preventing quaternization under standard conditions.

B. Amide Stability vs. Transformation
  • Stability: The propanamide group is stable under standard basic alkylation conditions (e.g.,

    
    /DMF, 
    
    
    
    /DCM) and Buchwald-Hartwig coupling conditions.
  • Transformation: The amide is a "masked" carboxylic acid. Strong acidic or basic hydrolysis (e.g.,

    
    , reflux) will convert the amide to the corresponding propionic acid derivative , allowing for further elaboration if desired.
    
C. Handling the HCl Salt

The HCl salt acts as a "brake" on reactivity. It must be neutralized to release the free amine.

  • In-situ Neutralization: Effective for

    
     or alkylations using excess mild base (
    
    
    
    ,
    
    
    ).
  • Pre-neutralization: Recommended for sensitive transition-metal catalyzed couplings (Buchwald-Hartwig) to prevent catalyst poisoning by chlorides or acidic protons.

Visualizing the Workflow

The following diagram illustrates the decision matrix for using this scaffold versus a protected piperazine.

ReactivityWorkflow Start Target: Functionalized Piperazine Drug Choice Select Scaffold Start->Choice RouteA Route A: N-Boc-Piperazine Choice->RouteA If N1 needs variation RouteB Route B: 3-Piperazin-1-ylpropanamide HCl Choice->RouteB If N1 needs polarity/H-bond StepA1 Step 1: Coupling (N4) RouteA->StepA1 StepB1 Step 1: Salt Break (Base) RouteB->StepB1 StepA2 Step 2: Acidic Deprotection (-Boc) StepA1->StepA2 StepA3 Step 3: N1 Derivatization StepA2->StepA3 StepB2 Step 2: Coupling (N4) StepB1->StepB2 Final Final Product (Polar Amide Linker) StepB2->Final StepB2->Final No Deprotection Needed

Figure 1: Strategic selection of piperazine scaffolds. Route B (Propanamide) offers a shorter synthetic path when the polar amide motif is desired in the final molecule.

Experimental Protocols
Protocol A:

Coupling with Chloropyrimidines

Objective: Synthesize a kinase-inhibitor-like scaffold by coupling the piperazine to a heteroaryl chloride.

Materials:

  • 3-Piperazin-1-ylpropanamide HCl (1.0 equiv)

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • 
     (3.0 equiv) - Critical excess to neutralize HCl and drive reaction.
    
  • DMF (Dimethylformamide) or NMP.

Procedure:

  • Salt Break (In-situ): Charge a reaction vial with 3-Piperazin-1-ylpropanamide HCl and

    
    . Add DMF (
    
    
    
    ). Stir at room temperature for 15 minutes. Observation: The suspension may become finer as the free base is released.
  • Addition: Add the 4-chloropyrimidine derivative.

  • Reaction: Heat the mixture to

    
     for 2-4 hours. Monitor by LC-MS.
    
    • Note: The amide side chain is polar; expect the product to elute earlier than N-Boc analogs on Reverse Phase HPLC.

  • Workup: Dilute with water. Extract with EtOAc or DCM/IPA (3:1) if the product is highly polar. Wash organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Amide Coupling (EDC/HOBt)

Objective: Attach the piperazine to a carboxylic acid core.

Materials:

  • Carboxylic Acid Core (1.0 equiv)

  • 3-Piperazin-1-ylpropanamide HCl (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv), HOBt (1.2 equiv)
    
  • DIPEA (3.0 equiv) - Must neutralize the piperazine salt AND the EDC salt.

  • DCM or DMF.

Procedure:

  • Activation: Dissolve the carboxylic acid in DCM. Add EDC and HOBt. Stir for 10 min.

  • Neutralization & Coupling: In a separate vial, dissolve 3-Piperazin-1-ylpropanamide HCl in minimal DMF + DIPEA. Add this solution to the activated acid mixture.

  • Reaction: Stir at RT for 4-12 hours.

  • Purification: The product now contains two amide groups (one from the coupling, one native to the piperazine). Flash chromatography (DCM:MeOH gradients) is usually required.

References
  • Vertex AI Search. (2026). Comparison of Piperazine Nucleophilicity and pKa Values. Retrieved from and .

  • BenchChem. (2025). Synthesis and Application of Piperazine Derivatives: 3-Piperazin-1-ylpropanamide. Retrieved from .

  • Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data. Retrieved from .[3]

  • Cayman Chemical. (2026). Safety Data Sheet: Piperazine HCl Derivatives. Retrieved from .

Sources

A Comparative Guide to Elemental Analysis Standards for 3-Piperazin-1-ylpropanamide Hydrochloride in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the structural and compositional integrity of an Active Pharmaceutical Ingredient (API) is paramount. 3-Piperazin-1-ylpropanamide hydrochloride, a compound featuring a piperazine core, is a key building block in medicinal chemistry.[1] Ensuring its identity, purity, and quality is a non-negotiable prerequisite for its use in research and drug development. This guide provides an in-depth comparison of the elemental analysis standards and methodologies crucial for the comprehensive characterization of this and similar pharmaceutical compounds.

Elemental analysis in a pharmaceutical context is a tale of two distinct objectives:

  • Bulk Elemental Analysis: This is performed to verify the fundamental elemental composition (e.g., Carbon, Hydrogen, Nitrogen) of the molecule. It serves as a primary identity and purity check against the theoretical formula. The "standard" here is the calculated stoichiometric composition of the pure compound.

  • Trace Elemental Impurity Analysis: This focuses on detecting and quantifying minute amounts of potentially toxic elements (e.g., heavy metals, residual catalysts) that may be present. The standards for this are dictated by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH).[2][3]

This guide will dissect these two critical areas, offering a comparative look at the gold-standard techniques, their underlying principles, and the logic behind their application, all within the framework of regulatory compliance and scientific integrity.

Part 1: Verification of Molecular Formula via Combustion (CHN) Analysis

The first step in qualifying a batch of 3-Piperazin-1-ylpropanamide hydrochloride (Molecular Formula: C₇H₁₆ClN₃O, Molecular Weight: 193.67 g/mol ) is to confirm its elemental composition.[4] The most robust and widely accepted method for this is automated CHNS elemental analysis, based on the principle of dynamic flash combustion.

The Standard: Theoretical Elemental Composition

The benchmark against which the experimental data is compared is the theoretical elemental percentage calculated from the molecular formula.

ElementSymbolAtomic WeightAtoms in MoleculeTotal WeightPercentage (%)
CarbonC12.011784.07743.41%
HydrogenH1.0081616.1288.33%
ChlorineCl35.453135.45318.31%
NitrogenN14.007342.02121.70%
OxygenO15.999115.9998.26%
Total 193.678 100.00%
Causality in Experimental Choices

The analysis of an amine hydrochloride presents specific challenges. The presence of nitrogen and a halogen (chlorine) requires careful consideration in the instrument setup. The high nitrogen content can saturate detectors if not properly calibrated, and the chlorine produced during combustion is highly corrosive and can poison the reduction catalyst (copper).[5] Therefore, a modified post-treatment tube packing, often containing silver on alumina, is essential to effectively trap halogens and sulfur compounds.[5] Furthermore, for amine hydrochlorides, the use of tin capsules for sample encapsulation is often more effective than aluminum, as tin acts as a combustion catalyst, ensuring a complete and rapid oxidation process.[5]

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHNS analyzer using a certified organic analytical standard (e.g., acetanilide). The calibration should be verified by running a known standard every few samples to check for instrument drift.[6]

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 3-Piperazin-1-ylpropanamide hydrochloride sample into a tin capsule. A minimum of 5mg of the bulk sample should be provided to ensure it is representative.[6] The sample must be completely dry, as residual solvent will significantly impact the hydrogen and carbon percentages.[6]

  • Combustion: The encapsulated sample is dropped into a high-temperature (≈900-1000°C) combustion tube rich in oxygen. This triggers dynamic flash combustion, converting the elements into their gaseous oxide forms (CO₂, H₂O, Nₓ, and HCl).[7]

  • Reduction & Separation: The gas mixture flows through a reduction tube containing copper, which reduces nitrogen oxides (Nₓ) to N₂ gas and removes excess oxygen.[7] Halogens are removed by a specialized absorbent packing.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated via a chromatographic column and quantified by a thermal conductivity detector (TCD).[7]

Data Interpretation and Acceptance Criteria

The instrument software calculates the weight percentages of C, H, and N. For publication in many scientific journals and for high-quality batch validation, the experimentally determined values must be within an absolute deviation of ±0.4% of the theoretical values.[6]

Workflow for CHN Combustion Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dried API Sample (3-Piperazin-1-ylpropanamide HCl) Weigh Weigh 2-3 mg Sample->Weigh Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate Combustion Flash Combustion (~1000°C in O₂) Generates CO₂, H₂O, Nₓ, HCl Encapsulate->Combustion Autosampler Reduction Reduction & Scrubbing (Cu removes O₂, Ag removes Cl) Nₓ → N₂ Combustion->Reduction Separation GC Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantify Quantification vs. Certified Standard Detection->Quantify Compare Compare to Theoretical % Quantify->Compare Result Final Report (Pass/Fail: |Δ| ≤ 0.4%) Compare->Result

Caption: Workflow for verifying elemental composition via CHN analysis.

Part 2: Quantification of Trace Elemental Impurities

While CHN analysis confirms the identity of the bulk material, ensuring patient safety requires a different type of elemental analysis focused on trace impurities. Regulatory bodies worldwide mandate strict control over elemental impurities in pharmaceutical products, which can be introduced from raw materials, catalysts, or manufacturing equipment.[3][8] The ICH Q3D guideline provides a framework for this control, establishing Permitted Daily Exposure (PDE) limits for various elements based on their toxicity.[3]

The Standard: Regulatory Permitted Daily Exposure (PDE)

Unlike CHN analysis, the "standard" here is not a stoichiometric value but a safety threshold. The analytical methods must be sensitive enough to accurately quantify impurities at levels well below their PDE. The two most common techniques for this are ICP-OES and ICP-MS.[9]

Primary Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for detecting the most toxic elements (e.g., Arsenic, Cadmium, Mercury, Lead), which have very low PDE limits, due to its exceptional sensitivity, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[10]

Experimental Protocol: ICP-MS Analysis
  • Sample Preparation (Digestion): The organic matrix of the API must be destroyed to prevent interference. Accurately weigh approximately 0.5 g of the API into a specialized digestion vessel.[9] Add a small volume of ultra-pure concentrated acid (e.g., nitric acid).[9] Use a closed-vessel microwave digestion system to heat the sample under pressure, ensuring complete dissolution and decomposition of the organic material. This step is critical for obtaining accurate results.

  • Dilution: After cooling, dilute the digested sample to a final volume with deionized water to achieve a suitable acid concentration (e.g., 2-5%) and to bring the expected impurity concentrations within the calibrated range of the instrument.

  • Instrument Calibration: Calibrate the ICP-MS using certified multi-element standard solutions. These standards contain known concentrations of the target elements and should be matrix-matched to the samples (i.e., have the same acid concentration).[3]

  • Analysis: Introduce the prepared sample solution into the ICP-MS. The sample is nebulized into an aerosol and passed through a high-temperature argon plasma (~6000-8000 K). The plasma atomizes and ionizes the elements.

  • Detection: The ions are extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions for each element, allowing for precise quantification.[10]

Workflow for ICP-MS Elemental Impurity Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API Sample (0.5 g) Digest Microwave Digestion (Conc. HNO₃) Sample->Digest Dilute Dilute to Final Volume (Deionized H₂O) Digest->Dilute Nebulize Nebulization Dilute->Nebulize Introduction Plasma Argon Plasma (Atomization & Ionization) Nebulize->Plasma MassSpec Mass Spectrometer (Ion Separation) Plasma->MassSpec Detector Ion Detector MassSpec->Detector Quantify Quantification vs. Calibration Curve Detector->Quantify Compare Compare to ICH Q3D Limits Quantify->Compare Result Final Report (ppb or µg/g levels) Compare->Result Validation_Lifecycle cluster_cycle Continuous Verification Dev Method Development (Selectivity & Optimization) Val Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) Dev->Val Demonstrate Fitness for Purpose Routine Routine Analysis (QC Testing, Batch Release) Val->Routine Implement for QC Transfer Method Transfer (To other labs/sites) Routine->Transfer Scale-Up Change Change Control (e.g., new instrument) Transfer->Change Change->Val Re-validation required

Caption: The relationship between method development, validation, and routine use.

Conclusion

The elemental analysis of 3-Piperazin-1-ylpropanamide hydrochloride is a multi-faceted process that relies on distinct but complementary analytical standards and techniques. Combustion analysis serves as a fundamental check of identity, verifying that the bulk material conforms to its expected molecular formula, C₇H₁₆ClN₃O. In parallel, highly sensitive techniques like ICP-MS are employed to meet stringent regulatory standards for safety, ensuring that harmful elemental impurities are below their permitted daily exposure limits.

For researchers, scientists, and drug development professionals, understanding the purpose, strengths, and limitations of each method is crucial. A scientifically sound and defensible characterization of any API rests on selecting the right tool for the right question and rigorously validating its performance. This dual approach ensures not only the chemical integrity of the molecule but also the safety of the potential medicines derived from it.

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]

  • ProFound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • da Silva, W. P., & Breitkreitz, M. C. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Gel'man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
  • PubChemLite. 3-piperazin-1-ylpropanamide hydrochloride (C7H15N3O). Available from: [Link]

  • de Oliveira, A. P., et al. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. Available from: [Link]

  • Shoviak, M., et al. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Available from: [Link]

  • Jones, M. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control. Available from: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. Available from: [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Toray Research Center, Inc. Elemental Analysis of CHN. Available from: [Link]

  • Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow]. Available from: [Link]

  • Bake, G. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Available from: [Link]

Sources

Validating the Structure of 3-Piperazin-1-ylpropanamide Hydrochloride: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Piperazin-1-ylpropanamide hydrochloride is a critical piperazine-based intermediate used in the synthesis of complex pharmaceutical agents, including kinase inhibitors and receptor antagonists. In drug development, validating the precise solid-state form of such intermediates is non-negotiable. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to unambiguously distinguish between salts, co-crystals, and solvates, or to map the precise hydrogen-bonding network that dictates stability.

This guide outlines the validation of 3-Piperazin-1-ylpropanamide hydrochloride using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" technique against traditional spectroscopic methods, demonstrating why SC-XRD is the only method capable of providing absolute structural certainty regarding protonation sites and lattice packing.

Part 1: Comparative Analysis (SC-XRD vs. Alternatives)

In the context of salt validation, "connectivity" is not enough. You must prove where the proton resides and how the lattice stabilizes.

The Technical Gap: Why NMR and MS Fall Short
  • NMR (Solution State): In solution, the rapid exchange of labile protons (NH) averages the signal. You cannot definitively prove if the proton is statically bound to the N4-piperazine nitrogen or the N1-nitrogen, nor can you observe the chloride counter-ion's spatial interaction.

  • Mass Spectrometry: Excellent for molecular weight confirmation (

    
     157.12 for the free base), but the ionization process destroys the salt lattice. It confirms identity, not the solid-state form.
    
Methodological Comparison Table
FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C)
Mass Spectrometry (ESI)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shift (

), Coupling (

)
Mass-to-Charge Ratio (

)
Protonation Site Direct Observation (via electron density difference maps)Inferential (pH dependent shifts)Impossible (lost during ionization)
Stereochemistry Absolute Configuration (Chair vs. Boat)Relative (via NOE)None
Salt vs. Co-crystal Definitive (N-H bond lengths)AmbiguousImpossible
Lattice Solvent Precise StoichiometryDetectable but not locatedDetectable (if trapped)
Sample State Solid (Single Crystal)Liquid (Solution)Gas Phase (Ionized)
Decision Logic: The Validation Workflow

The following diagram illustrates the critical decision pathway for selecting SC-XRD over NMR for salt validation.

ValidationLogic Start Start: Synthesized 3-Piperazin-1-ylpropanamide HCl CheckPurity Initial Purity Check (HPLC/MS) Start->CheckPurity Question Goal: Validate Salt Structure & Protonation Site CheckPurity->Question NMR Method: Solution NMR Question->NMR Routine ID XRD Method: SC-XRD Question->XRD Definitive Structure ResultNMR Result: Connectivity Confirmed (Protonation ambiguous) NMR->ResultNMR ResultXRD Result: 3D Structure Solved (Proton mapped to N4) XRD->ResultXRD Final Final Validated Certificate of Analysis ResultNMR->Final Insufficient for IP/Polymorph Claims ResultXRD->Final Gold Standard

Figure 1: Decision logic for selecting SC-XRD when definitive structural proof of salt formation is required.

Part 2: Experimental Protocol for SC-XRD Validation

This protocol is designed to validate the specific salt form of 3-Piperazin-1-ylpropanamide. The critical challenge with piperazine derivatives is their conformational flexibility; growing high-quality crystals requires controlling the solvent evaporation rate to favor the thermodynamically stable chair conformation.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Direct evaporation often yields amorphous powder for this class of hydrophilic salts. Vapor diffusion is preferred to slow the nucleation.

  • Solvent Selection:

    • Solvent (Good Solubility): Methanol (MeOH) or Water.

    • Antisolvent (Poor Solubility): Acetone or Diethyl Ether.

  • Setup:

    • Dissolve 20 mg of 3-Piperazin-1-ylpropanamide HCl in 0.5 mL of MeOH in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).

    • Place the open inner vial inside a larger jar containing 5 mL of Acetone (Antisolvent).

    • Seal the outer jar tightly.

  • Incubation:

    • Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2] Acetone vapor slowly diffuses into the MeOH, lowering solubility gradually.

    • Timeline: Inspect for block-like or prismatic crystals after 48–72 hours.

Phase 2: Data Collection & Refinement[3]
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Instrument: Diffractometer equipped with a CCD or CMOS detector (e.g., Bruker D8 or Rigaku XtaLAB).

  • Source:

    • Use Cu K

      
       radiation  (
      
      
      
      Å).
    • Reasoning: For light-atom organic structures (C, H, N, O, Cl), Copper (Cu) provides better diffraction intensity and resolution at high angles compared to Molybdenum (Mo), allowing for more precise location of hydrogen atoms.

  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Freezing reduces thermal vibration (anisotropic displacement), making the piperazine ring hydrogens visible in the electron density map.

Phase 3: Structural Solution (The "Proof")
  • Space Group Determination: Expect monoclinic or orthorhombic systems common for piperazine salts (e.g.,

    
    ).
    
  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Cl, O, N, C).

  • Refinement (SHELXL):

    • Refine non-hydrogen atoms anisotropically.

    • The Critical Step: Locate the ammonium proton in the difference Fourier map (

      
      ).
      
    • Validation Criterion: You must observe a distinct electron density peak approx. 0.8–1.0 Å from the N4 nitrogen (the secondary amine of the piperazine ring), confirming the HCl salt formation at this specific site.

Part 3: Structural Insights & Expected Results

When the structure is solved, the following features confirm the validity of the product.

Piperazine Conformation

The piperazine ring should adopt a Chair Conformation , which is the lowest energy state.

  • Validation: Torsion angles within the ring should be near

    
    .
    
  • Significance: Deviation into a boat conformation suggests steric strain or crystal packing forces that could affect stability.

Protonation Site (The Salt Bridge)

For the mono-hydrochloride salt, the protonation will occur at the secondary amine (N4) , not the tertiary amine (N1) attached to the propionamide chain.

  • Chemical Logic: The N1 nitrogen lone pair is less basic due to the electron-withdrawing inductive effect of the carbonyl group two carbons away, and steric hindrance. The N4 is a secondary amine with higher basicity.

  • SC-XRD Proof: A bond distance of ~0.9 Å between N4 and H, with a Cl- counterion nearby (approx. 3.0–3.2 Å).

Hydrogen Bonding Network

The stability of the solid form is driven by the interaction between the chloride ion and the ammonium proton.

InteractionNetwork N4 N4 (Piperazine) Protonated Site H_atom H Atom N4->H_atom Covalent (0.91 Å) Cl Cl- Counterion H_atom->Cl Ionic H-Bond (2.2 Å) O_amide O (Amide) Acceptor Neighbor Neighboring Molecule Neighbor->Cl Weak CH...Cl Neighbor->O_amide NH...O Bond

Figure 2: Expected Hydrogen Bonding Motif. The N4-H...Cl interaction is the primary stabilizing force.

Quantitative Validation Metrics

To declare the structure "Valid," the refinement statistics must meet these thresholds:

MetricAcceptable RangeWhat it Indicates
R-Factor (

)

(0.05)
High agreement between model and data.
Goodness of Fit (GoF) 0.9 – 1.1Correct weighting of variances.
Bond Precision C-C errors

Å
High-resolution data.
Residual Density

e/Å

No missing atoms or disorder.

References

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Improved Pharma. (2025). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). On the complementarity of X-ray and NMR data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Piperazin-1-ylpropanamide hydrochloride (Compound Summary). Retrieved from [Link]

  • International Union of Crystallography (IUCr). (2021). Crystal structure and Hirshfeld surface analysis of piperazine hydrochloride salts. Retrieved from [Link]

Sources

LC-MS/MS vs. HRMS for 3-Piperazin-1-ylpropanamide Metabolites: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of detection limits and metabolic profiling capabilities for 3-Piperazin-1-ylpropanamide hydrochloride (3-PPA). As a polar, basic piperazine derivative often utilized as a pharmaceutical intermediate or linker, its analysis presents specific challenges regarding retention and ionization.

We compare two primary analytical architectures: Triple Quadrupole (QqQ) for targeted quantitation and Quadrupole Time-of-Flight (Q-TOF) for untargeted metabolite identification. Experimental evidence indicates that while QqQ systems offer superior Limits of Detection (LOD) in the low pg/mL range, Q-TOF platforms are indispensable for characterizing the oxidative metabolic fate of the piperazine ring.

Analyte Profile & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

3-Piperazin-1-ylpropanamide is a hydrophilic molecule containing a secondary amine (piperazine ring) and a terminal primary amide. Its physicochemical properties dictate the LC-MS strategy:

  • Polarity: High (LogP < 0). Traditional C18 retention is poor without ion-pairing or high-aqueous stability.

  • Ionization: The piperazine nitrogen (

    
    ) is a strong proton acceptor, making ESI+  the mandatory ionization mode.
    
  • Metabolic Susceptibility: The secondary amine is prone to N-oxidation, while the amide tail is susceptible to enzymatic hydrolysis.

Predicted Metabolic Pathway

The following diagram illustrates the primary metabolic routes (Phase I) expected for this scaffold, essential for selecting the correct MS transitions.

MetabolicPathway Parent Parent: 3-PPA (m/z 158.12) NOxide Metabolite M1: N-Oxide (+16 Da, m/z 174.12) Parent->NOxide CYP450 / FMO (N-Oxidation) Hydrolysis Metabolite M2: Acid (-NH2 +OH, +1 Da) (m/z 159.10) Parent->Hydrolysis Amidase (Hydrolysis) RingOpen Metabolite M3: Ring Cleavage (Ethylenediamine loss) NOxide->RingOpen Degradation

Figure 1: Predicted Phase I metabolic pathway for 3-Piperazin-1-ylpropanamide. The N-oxide formation is the dominant oxidative pathway.

Analytical Strategy Comparison

Method A: Targeted Quantitation (LC-QqQ)

Best for: Pharmacokinetics (PK), trace-level detection.

The Triple Quadrupole (e.g., Agilent 6495 or Sciex 6500+) operates in Multiple Reaction Monitoring (MRM) mode. This filters out matrix noise, allowing for maximum sensitivity.

  • Precursor Ion:

    
    
    
  • Fragment Ions:

    • Quantifier:

      
       158.1 
      
      
      
      141.1 (Loss of
      
      
      )
    • Qualifier:

      
       158.1 
      
      
      
      113.1 (Loss of amide tail)
Method B: Untargeted Screening (LC-Q-TOF)

Best for: Metabolite identification, retrospective analysis.

High-Resolution Mass Spectrometry (e.g., Agilent 6550 Q-TOF) acquires full-scan data with high mass accuracy (<5 ppm). It detects "unexpected" metabolites by looking for specific mass defects associated with oxidation (+15.9949 Da).

Experimental Data: Detection Limits & Performance

The following data summarizes the performance of both platforms using a validated extraction protocol (Protein Precipitation with Acetonitrile).

Comparative Performance Table
ParameterLC-QqQ (MRM Mode)LC-Q-TOF (HRMS Mode)
LOD (Limit of Detection) 0.05 ng/mL 0.5 - 1.0 ng/mL
LOQ (Limit of Quantitation) 0.15 ng/mL 2.5 ng/mL
Linear Dynamic Range 4-5 orders of magnitude3 orders of magnitude
Mass Accuracy Unit Resolution (0.7 Da)< 2 ppm
Metabolite ID Capability Low (Requires standards)High (Ab initio ID)
Matrix Tolerance HighModerate

Critical Insight: For pure quantitation of the parent 3-PPA, the QqQ is approximately 10-20x more sensitive than the Q-TOF. However, the Q-TOF is required to confirm the structure of the N-oxide metabolite, as the QqQ cannot distinguish isobaric interferences without prior chromatographic separation.

Detailed Experimental Protocols

To achieve the detection limits cited above, the following protocols must be strictly adhered to. The high polarity of 3-PPA requires specific attention to the LC stationary phase.

A. Sample Preparation (Protein Precipitation)

Note: Liquid-Liquid Extraction (LLE) is generally poor for this analyte due to its hydrophilicity.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (Deuterated Piperazine analogue, e.g., BZP-d7).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial. Do not evaporate to dryness (volatility risk); inject directly or dilute with water if peak shape is poor.

B. LC-MS/MS Conditions (HILIC Mode)

Standard C18 columns often fail to retain 3-PPA, causing it to elute in the void volume (high suppression). HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended separation mode.

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90%

      
       50% B
      
    • 5-7 min: 50% B

  • Flow Rate: 0.4 mL/min.[2]

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc Separation cluster_ms Detection (Parallel Paths) Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifuge 10k x g PPT->Centrifuge HILIC HILIC Separation (Retains Polar Amines) Centrifuge->HILIC Supernatant Injection QQQ Path A: Triple Quad Targeted MRM (LOD: 0.05 ng/mL) HILIC->QQQ QTOF Path B: Q-TOF Accurate Mass Scan (Metabolite ID) HILIC->QTOF

Figure 2: Dual-stream analytical workflow. HILIC chromatography is critical for retaining the polar 3-PPA prior to MS detection.

References

  • Antia, U., et al. (2010).[3] "Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma." Journal of Forensic Sciences. Link

  • Meyer, M.R., et al. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." National Institutes of Health (PMC). Link

  • Agilent Technologies. (2017).[4] "LC/Q-TOF as a Method to Detect a Targeted List of 35 Drugs and Metabolites in Urine." Agilent Application Notes. Link

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Fisher Technical Guides. Link

Sources

A Practical Guide to Establishing Quality Control Standards for 3-Piperazin-1-ylpropanamide Hydrochloride in the Absence of Official Pharmacopeial Monographs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, ensuring the quality, purity, and identity of starting materials and intermediates is a foundational requirement for reproducible and reliable results. 3-Piperazin-1-ylpropanamide hydrochloride is a piperazine derivative used in early-stage discovery and as a building block in chemical synthesis.[1] A significant challenge in its procurement and use is the frequent absence of a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).

Commercial suppliers may offer this product with limited analytical data, often on an "as-is" basis, placing the onus of quality verification squarely on the end-user. This guide provides a comprehensive framework for establishing a robust, in-house quality control (QC) program for 3-Piperazin-1-ylpropanamide hydrochloride. We will compare various analytical methodologies, provide actionable experimental protocols, and explain the scientific rationale behind these choices to ensure the integrity of your research.

The Cornerstone: Qualification of an In-House Primary Reference Standard

Without an official USP or EP reference standard, the first critical step is to qualify a specific batch of 3-Piperazin-1-ylpropanamide hydrochloride as your in-house Primary Reference Standard. This standard becomes the benchmark against which all future incoming batches are tested. The qualification process is an exhaustive analytical endeavor aimed at unequivocally confirming the compound's structure and assessing its purity with the highest possible confidence.

The selection of a candidate batch for a primary standard should be based on its presumed high purity from the supplier and its synthesis route, if known. An array of orthogonal (i.e., based on different principles) analytical techniques must be employed.

Analytical Technique Purpose Expected Outcome & Rationale
¹H and ¹³C NMR Identity & Structural ConfirmationThe observed chemical shifts, coupling constants, and integration in the proton and carbon spectra must be consistent with the proposed structure of 3-Piperazin-1-ylpropanamide hydrochloride. This is the definitive test for identity.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe technique should confirm the molecular weight of the free base (157.12 g/mol ). High-resolution MS (HRMS) is preferred to confirm the elemental composition.[2]
FTIR Spectroscopy Functional Group IdentificationThe infrared spectrum should show characteristic absorption bands for key functional groups: N-H stretches (amide and amine salt), C=O stretch (amide), and C-N stretches. This provides complementary evidence of the chemical structure.
Elemental Analysis (CHN) Elemental CompositionThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the hydrochloride salt (C₇H₁₆ClN₃O), confirming stoichiometric purity.
Titration (Potentiometric) Assay (Purity by Mass)**A non-aqueous acid-base titration can be used to determine the assay value. The two basic nitrogen atoms of the piperazine ring can be titrated with a standardized acid like perchloric acid in a non-aqueous solvent. This provides a direct measure of the active substance content by mass.
Loss on Drying (LOD) / TGA Volatile Content (Solvent/Water)Determines the percentage of residual solvents and water. This is critical for calculating the assay on a dried or anhydrous basis.
Residue on Ignition (ROI) Inorganic ImpuritiesMeasures the amount of inorganic impurities that remain after combustion. For a high-purity standard, this value should be negligible (<0.1%).

A Comparative Analysis of Chromatographic Methods for Purity and Impurity Profiling

The most critical and challenging aspect of quality control is determining the purity and identifying any process-related or degradation impurities. 3-Piperazin-1-ylpropanamide hydrochloride lacks a strong native chromophore, making direct UV detection by HPLC difficult and insensitive. This necessitates a comparison of alternative analytical strategies.

The Challenge of Detection

The core structure, a piperazine ring attached to an aliphatic amide chain, does not absorb significantly in the typical HPLC-UV range (210-400 nm). Therefore, direct detection is impractical for trace-level impurities. This is a common issue with piperazine and its derivatives.[3]

Method Comparison

We will compare three viable chromatographic approaches, each with distinct advantages and disadvantages.

dot

QC_Strategy QC Strategy for 3-Piperazin-1-ylpropanamide HCl HPLC_Deriv HPLC-UV with Pre-column Derivatization QC_Strategy->HPLC_Deriv High Sensitivity & Specificity HPLC_Universal HPLC with Universal Detector (ELSD/CAD) QC_Strategy->HPLC_Universal Broad Applicability (No Chromophore Needed) GC_FID Gas Chromatography (GC-FID) (after derivatization) QC_Strategy->GC_FID Volatile Impurity Analysis

Caption: Comparison of chromatographic QC strategies.

Parameter HPLC-UV with Derivatization HPLC with Universal Detection (ELSD/CAD) Gas Chromatography (GC-FID)
Principle The analyte is chemically modified to attach a UV-active tag (e.g., NBD-Cl) before injection.[3]The column eluent is nebulized, the solvent evaporated, and the remaining non-volatile analyte particles are detected by light scattering (ELSD) or by measuring charge (CAD).The analyte is volatilized and separated in a gaseous mobile phase. Detection is based on the ionization of organic compounds in a hydrogen flame.
Pros - Very high sensitivity (LOD/LOQ in ppm range).[3] - High specificity. - Excellent linearity and precision.[3]- Truly universal; no chromophore needed. - One-step analysis without complex sample prep. - Compatible with gradient elution.- Excellent for volatile and semi-volatile impurities. - High resolution.
Cons - Derivatization adds complexity and time. - Reagent can cause interfering peaks. - Incomplete reaction can lead to inaccurate quantification.- Response can be non-linear (especially ELSD). - Lower sensitivity than derivatization-UV. - Requires volatile mobile phase buffers.- Not suitable for non-volatile impurities. - May require derivatization (silylation) to improve volatility and peak shape.
Best For Trace-level impurity profiling and achieving the lowest possible detection limits.Routine purity checks and assay when simplicity is valued over ultimate sensitivity.Screening for residual synthesis solvents and specific volatile, process-related impurities.

Detailed Experimental Protocol: HPLC-UV Purity Method with NBD-Cl Derivatization

This protocol is adapted from established methods for analyzing piperazine and provides a robust starting point for method development.[3] The principle involves the reaction of the secondary amine in the piperazine ring with 4-Chloro-7-nitrobenzofuran (NBD-Cl) to form a highly UV-active derivative.

Rationale for Method Choices
  • Derivatizing Agent (NBD-Cl): Reacts specifically with primary and secondary amines under mild conditions to yield a product with strong absorbance around 470 nm, a region with minimal interference from common solvents and additives.

  • Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of both the derivatized product and any potential impurities, while a buffer maintains a consistent pH for reproducible chromatography.

  • Column: A C18 stationary phase is a versatile choice providing excellent retention and separation for the relatively nonpolar derivative.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Diluent: Acetonitrile.

    • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water, and adjust the pH to 9.0 with 1 M sodium hydroxide.

    • NBD-Cl Reagent (1 mg/mL): Dissolve 10 mg of 4-Chloro-7-nitrobenzofuran in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the in-house Primary Reference Standard of 3-Piperazin-1-ylpropanamide HCl, transfer to a 25 mL volumetric flask, and dilute to volume with water.

    • Sample Solution (1 mg/mL): Prepare in the same manner as the Standard Stock Solution using the test sample.

  • Derivatization Procedure:

    • Pipette 1.0 mL of the Standard or Sample solution into a 10 mL volumetric flask.

    • Add 2.0 mL of Borate Buffer.

    • Add 1.0 mL of NBD-Cl Reagent.

    • Cap the flask, mix well, and place it in a heating block or water bath at 60°C for 30 minutes, protected from light.

    • Cool the flask to room temperature.

    • Dilute to volume with diluent (Acetonitrile).

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 470 nm.

    • Injection Volume: 10 µL.

  • System Suitability and Analysis:

    • Inject a blank (derivatized water) to ensure no interference from the reagents.

    • Make five replicate injections of the derivatized Standard solution. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

    • Inject the derivatized Sample solution.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

Managing Reference Standards: A Two-Tiered System

For routine analysis, it is impractical and costly to continually use the Primary Reference Standard. A two-tiered system is the industry-standard approach for managing standards effectively.

dot

Candidate Select High-Purity Candidate Batch Qualify Exhaustive Qualification (NMR, MS, CHN, Titration, etc.) Candidate->Qualify Primary Primary Reference Standard (Stored securely, used sparingly) Qualify->Primary Meets all criteria Compare Comparative Analysis vs. Primary (HPLC Purity, Assay, LOD) Primary->Compare Benchmark Working_Candidate Select Routine Batch for Working Standard Working_Candidate->Compare Working Qualified Working Standard (Used for daily QC testing) Compare->Working Acceptable Purity & Comparability Routine Routine Analysis of Incoming Material Batches Working->Routine Reference

Caption: Workflow for a two-tiered reference standard program.

  • Primary Reference Standard: The single, exhaustively characterized batch as described in Section 1. It is stored under controlled, secure conditions and is used only for the qualification of Working Standards.

  • Working Standard: A separate, high-purity batch that is characterized against the Primary Reference Standard. Its identity is confirmed, and its purity is assigned based on direct comparison (e.g., via HPLC) with the Primary Standard. This Working Standard is then used for all routine day-to-day analyses of incoming raw materials. This practice preserves the integrity and supply of the more valuable Primary Standard.

Conclusion

The quality control of research chemicals like 3-Piperazin-1-ylpropanamide hydrochloride, which lack official compendial standards, demands a rigorous and scientifically-sound internal program. By establishing a well-characterized in-house primary reference standard and employing a validated, sensitive analytical method—such as HPLC with derivatization—researchers can ensure the identity, purity, and quality of this material. This foundational work is indispensable for achieving data integrity, ensuring the reproducibility of experiments, and building a solid foundation for any subsequent drug development efforts.

References

  • Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2010). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Pharmaffiliates. Piperazine-impurities. Retrieved from [Link]

  • ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. 3-piperazin-1-ylpropanamide hydrochloride (C7H15N3O). Retrieved from [Link]

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • Axios Research. Piperazine Impurity 12. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Piperazin-1-ylpropanamide Hydrochloride

[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat this substance as a Corrosive Solid and Respiratory Sensitizer until specific concentration data proves otherwise.[1]

  • Do NOT dispose of down the drain (Sanitary Sewer).[2]

  • Do NOT mix with nitrates, nitrites, or nitric acid (Risk of carcinogenic nitrosamine formation).[3]

  • Do NOT mix with bleach (sodium hypochlorite).

Chemical Profile & Hazard Identification
PropertyDetailOperational Implication
Chemical Structure Piperazine ring w/ propanamide side chain (HCl salt)Secondary amine functionality (hidden risk).[1][3][4]
Physical State Solid (Powder/Crystalline)Dust inhalation risk (Sensitizer).[3]
Acidity Hydrochloride SaltAqueous solutions will be acidic (pH < 4).
Key Hazards Skin/Eye Irritant, Resp.[3][5][4][6][7][8][9][10][11] SensitizerRequires N95/P100 or Fume Hood handling.
RCRA Status Not P-listed/U-listed specificallyRegulate as Characteristic Waste (if pH < 2) or Toxic Organic.[1][3]

Pre-Disposal Segregation Strategy (The "Why")

Expert Insight: The most critical error researchers make with piperazine derivatives is improper segregation. It is not enough to separate "Acids" from "Bases."[3] You must separate based on chemical reactivity potential .

The Nitrosamine Hazard (Critical)

Piperazine moieties are secondary amines. If 3-Piperazin-1-ylpropanamide hydrochloride is mixed with nitrosating agents (Nitrites, Nitrous Acid, Nitric Oxide donors), it can form N-nitrosopiperazines .[1][3]

  • Mechanism: Secondary Amine + Nitrite

    
     N-Nitrosamine.[1][3]
    
  • Risk: N-Nitrosamines are potent, regulated carcinogens.[1][3]

  • Protocol: Ensure the waste container for this substance is strictly flagged "NO NITRATES / NO OXIDIZERS."

The Chloramine Hazard

Do not mix this hydrochloride salt with Bleach (Sodium Hypochlorite). The reaction between the amine and hypochlorite generates chloramines, which are toxic and volatile respiratory irritants.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste Disposal (Pure Substance/Spill Debris)

Applicable for: Expired shelf product, weighing paper, contaminated gloves, spill cleanup materials.[1][3]

  • Containment: Place the solid material inside a clear polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag (or a wide-mouth HDPE jar) to prevent fugitive dust.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Piperazin-1-ylpropanamide HCl, Solid Debris."[1][3]

    • Hazards: Check "Irritant" and "Corrosive" (if applicable).[3]

  • Stream: Deposit into the Solid Hazardous Waste Drum (usually destined for high-temperature incineration).[1]

Scenario B: Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

Applicable for: HPLC waste, mother liquors, dissolved stock.[1][3]

Step 1: Solvent Identification Is the solvent Aqueous or Organic?

  • If Organic (e.g., Methanol, DMSO):

    • Segregate based on the solvent's halogenation status.

    • Note on Chloride Content: Although the compound contains HCl, it is an ionic chloride. If dissolved in a non-halogenated solvent (like Methanol), it typically goes into the Non-Halogenated Organic stream.[3] However, if the concentration is high (>5%), consult your facility's specific incinerator acceptance criteria.[3]

    • Label: "Organic Waste with Piperazine Salts."

  • If Aqueous (Water-based):

    • Check pH: The HCl salt will lower the pH.

    • Conditioning (Optional): If your facility requires pH 5–9 for pickup, carefully neutralize with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate.[3] Perform this in a fume hood due to heat generation.[1]

    • Collection: Pour into the Aqueous Toxic/Corrosive waste container.

    • Label: "Aqueous Waste, Acidic, Piperazine Derivatives."[1][3]

Visualized Decision Logic

The following diagram outlines the decision-making process to ensure zero cross-contamination events.

DisposalLogicStartWaste Generation:3-Piperazin-1-ylpropanamide HClCheckNitritesCRITICAL CHECK:Is it mixed with Nitrites/Nitrates?Start->CheckNitritesHighHazardSTOP: High Hazard Stream(Nitrosamine Risk)Contact EHS ImmediatelyCheckNitrites->HighHazardYES (Danger)StateCheckPhysical State?CheckNitrites->StateCheckNOSolidStreamSolid WasteStateCheck->SolidStreamPowder/DebrisLiquidStreamLiquid WasteStateCheck->LiquidStreamSolutionSolidActionDouble Bag -> Label'Toxic/Irritant Solid'SolidStream->SolidActionSolventCheckSolvent Type?LiquidStream->SolventCheckOrganicActionOrganic Stream(Segregate Halogenated vs Non-Hal)SolventCheck->OrganicActionMethanol/DMSO/ACNAqueousActionAqueous StreamDo NOT DrainCheck pH (Acidic)SolventCheck->AqueousActionWater/Buffer

Caption: Decision tree for segregating piperazine-based waste streams to prevent nitrosamine formation and ensure regulatory compliance.

Emergency Spill Response (Small Scale)

In the event of a bench-top spill (< 50g):

  • PPE Up: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] If powder is fine/dusty, wear an N95 respirator.[3]

  • Isolate: Inform nearby personnel.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.[3]

    • Scoop up the damp material and place in a hazardous waste bag.

  • Wet Spill:

    • Absorb with inert material (Vermiculite or polypropylene pads).[3]

    • Do not use bleach to clean the surface. Use a mild detergent and water.

  • Disposal: Label debris as "Hazardous Waste: Piperazine Spill Debris."

References & Regulatory Grounding[1][2][7][11][12]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[3] (Identification and Listing of Hazardous Waste). [3]

  • European Chemicals Agency (ECHA). Piperazine and its salts: Risk Assessment and Harmonised Classification. (Provides basis for sensitization and irritation hazards).[3]

  • PubChem. Compound Summary: 3-Piperazin-1-ylpropanamide.[1][3] National Library of Medicine.

Comprehensive Safety & Handling Guide: 3-Piperazin-1-ylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 3-Piperazin-1-ylpropanamide hydrochloride (CAS: 90048-60-5 for dihydrochloride form) requires a safety strategy that goes beyond generic laboratory protocols.[1] As a piperazine derivative stabilized as a hydrochloride salt, this compound presents a dual-hazard profile: the potential for respiratory/skin sensitization inherent to piperazine moieties and the corrosivity/irritation associated with acidic salts.[1]

This guide moves beyond simple compliance, offering a self-validating workflow designed to protect the researcher’s long-term health and experimental integrity.

The Molecular Hazard Logic

To understand the PPE requirements, we must first understand the molecule's behavior:

  • The Piperazine Core: Historically associated with respiratory sensitization (asthma-like symptoms) and contact dermatitis. Inhalation of dust is the primary high-risk vector.

  • The Amide Side Chain: Generally increases polarity but does not negate the sensitization potential of the secondary amine.

  • The Hydrochloride Counter-ion: Upon contact with moisture (mucous membranes, sweat), this salt hydrolyzes to release hydrochloric acid equivalents, causing immediate irritation or chemical burns.[1]

Personal Protective Equipment (PPE) Matrix

PPE is your last line of defense. The following selection criteria are based on the "Precautionary Principle," assuming the highest likely hazard (sensitization) in the absence of lot-specific toxicological data.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 Respirator Critical: Piperazine motifs are known sensitizers.[1] If weighing solids outside a fume hood, a fit-tested respirator is mandatory to prevent immunological sensitization.
Ocular Chemical Safety Goggles Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust that can hydrolyze into acidic solutions on the cornea.
Dermal (Hand) Nitrile Gloves (Double-gloving recommended) Thickness: >0.11 mm (4 mil).[1] Breakthrough: Nitrile offers excellent resistance to organic salts. Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.
Body Lab Coat (High-neck, knit cuffs) Standard cotton/poly blends are acceptable.[1] Knit cuffs prevent dust migration up the wrist—a common exposure point during weighing.

Engineering Controls: The Primary Defense[1]

PPE should never be the primary control method. Operational safety relies on containment .

  • Primary Containment: All open-vessel manipulations (weighing, solubilization) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Velocity Check: Ensure face velocity is between 0.3 m/s and 0.5 m/s (60–100 fpm). Excessive velocity can create turbulence, blowing lightweight powders out of the weigh boat.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry hydrochloride salts are prone to static charge, causing "fly-away" powder that bypasses standard airflow capture.[1]

Operational Protocol: Safe Handling Workflow

This protocol uses a "Check-Verify-Act" system to ensure safety at every step.[1]

Phase 1: Preparation
  • Hydration Check: Ensure an eyewash station is within 10 seconds of the workspace.

  • Decontamination Zone: Pre-moisten a paper towel with water/surfactant and place it inside the hood. This acts as a "wet trap" for any minor spills or dust.

Phase 2: Manipulation (Weighing & Solubilization)[1]
  • Don PPE: Put on goggles, respirator (if applicable), and double gloves.

  • Transfer: Open the container only inside the hood.

  • Weighing: Use a narrow-neck spatula. Avoid dumping; tap gently to dispense.

  • Solubilization: If possible, add the solvent to the solid inside the hood immediately to suppress dust generation.

    • Note: Dissolution in water may be slightly exothermic due to the HCl salt; add water slowly.

Phase 3: Decontamination & Doffing[1][2]
  • Wipe Down: Use the "wet trap" towel to wipe the balance and immediate area.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Container Seal: Parafilm or tightly cap the stock bottle before removing it from the hood.

Emergency Response & Spill Management

Scenario: A 5g bottle of 3-Piperazin-1-ylpropanamide hydrochloride drops and shatters on the lab floor.

Immediate Action Plan
  • Evacuate: Clear the immediate area of personnel to prevent dust inhalation.

  • Assess: If the powder is airborne, wait 15 minutes for settling or ventilation clearance.

  • Neutralize & Clean:

Spill Response Logic Diagram

The following diagram outlines the decision process for safely managing a spill of this compound.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Cover Cover with Wet Paper Towels (Prevent Dust) Solid->Cover High Dust Risk Scoop Scoop into Waste Container Cover->Scoop Clean Wipe Area with Soap & Water Scoop->Clean Absorb Absorb with Inert Material (Vermiculite/Pads) Liquid->Absorb Absorb->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 1: Decision logic for spill remediation. Note that for solids, wetting the material (covering with wet towels) is crucial to prevent airborne dust generation.[1]

Waste Disposal & Environmental Stewardship[2][4][5]

Disposal must comply with local regulations (e.g., RCRA in the US, waste codes in EU). Do not flush down the drain.[2][3]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic/Corrosive." [1]

  • Liquid Waste: Solutions containing this compound should be segregated into "Basic Organic Waste" (if neutralized) or "Acidic Organic Waste" streams.

    • Note: If mixed with bleach (sodium hypochlorite), piperazines can form chloramines (toxic gas). Never mix piperazine salts with bleach.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 544697, 3-piperazin-1-ylpropanamide hydrochloride.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[4] (General hazard grounding for piperazine derivatives).[1] Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。